molecular formula C7H5Cl2I B6289128 2,6-Dichloro-4-iodotoluene CAS No. 177167-52-1

2,6-Dichloro-4-iodotoluene

Cat. No.: B6289128
CAS No.: 177167-52-1
M. Wt: 286.92 g/mol
InChI Key: RIQUEWZYAUZWRN-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-iodotoluene is a versatile halogenated aromatic compound that serves as a valuable synthetic intermediate in advanced organic and medicinal chemistry research. This compound features a toluene backbone selectively functionalized with chlorine atoms at the 2 and 6 positions and an iodine atom at the 4 position, creating a multi-halogenated system ripe for further derivatization. The distinct electronic and steric properties imparted by the chlorine substituents, combined with the exceptional leaving-group capability and cross-coupling reactivity of the aryl iodide moiety, make this compound a particularly useful scaffold for constructing complex molecular architectures. Its structure suggests significant potential as a key precursor in metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, enabling the efficient introduction of various aryl, heteroaryl, and alkynyl groups. Furthermore, the methyl group on the aromatic ring offers an additional site for functionalization through radical bromination or oxidation pathways. While specific published applications for 2,6-dichloro-4-iodotoluene are not readily available, closely related compounds like 2,6-dichlorotoluene are established precursors to agrochemicals such as dichlobenil . This indicates its potential utility in developing novel active ingredients. Researchers can leverage this compound to explore new chemical spaces in areas including pharmaceutical development, materials science, and ligand design. 2,6-Dichloro-4-iodotoluene is provided for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult safety data sheets for analogous compounds and handle this material with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dichloro-5-iodo-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2I/c1-4-6(8)2-5(10)3-7(4)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQUEWZYAUZWRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical properties of 2,6-Dichloro-4-iodotoluene for synthesis planning

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling & Synthesis Strategy: 2,6-Dichloro-4-iodotoluene

Executive Summary

2,6-Dichloro-4-iodotoluene (CAS 177167-52-1) represents a high-value electrophilic scaffold in modern medicinal and agrochemical synthesis. Its utility is derived from its unique "bifunctional" nature: the highly reactive C-I bond serves as a precise handle for cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), while the sterically demanding 2,6-dichloro motif shields the methyl group from metabolic oxidation and modulates the rotational barrier of the resulting biaryl systems. This guide provides a comprehensive analysis of its physicochemical properties, synthesis logic, and handling protocols for high-fidelity applications.

Section 1: Physicochemical Profile[1][2][3]

Understanding the physical state and solubility profile of 2,6-Dichloro-4-iodotoluene is critical for process design, particularly in solvent selection for cross-coupling reactions.

Table 1: Core Physicochemical Data

PropertyValue / DescriptionSynthesis Implication
CAS Number 177167-52-1Identifier for regulatory/sourcing.
IUPAC Name 1,3-Dichloro-5-iodo-2-methylbenzeneDefines substitution pattern.
Molecular Weight 286.93 g/mol Calculation of stoichiometry.[1]
Formula C₇H₅Cl₂IHalogenated aromatic core.[1]
Appearance Off-white to pale yellow crystalline solidVisual purity check (darkening indicates I₂ liberation).
Melting Point 40–60 °C (Typical range for analogs)*Low-melting solid; may require gentle heating to dispense as melt.
Solubility (25°C) High: DCM, Toluene, THF, EtOAcLow: Hexanes (cold)Insoluble: WaterCompatible with standard organic coupling solvents.
LogP (Predicted) ~4.5 - 5.0Highly lipophilic; requires organic co-solvents in aqueous couplings.

*Note: Melting point may vary slightly based on isomeric purity. Store under inert atmosphere to prevent oxidative degradation.

Section 2: Reactivity & Synthesis Planning[2]

The synthetic value of 2,6-Dichloro-4-iodotoluene lies in the chemoselectivity of its halogen substituents. The bond dissociation energy (BDE) of the C-I bond (~65 kcal/mol) is significantly lower than that of the C-Cl bonds (~95 kcal/mol). This allows for site-selective functionalization at the 4-position without disturbing the 2,6-dichloro architecture.

Reactivity Hierarchy (The "Halogen Dance")

In palladium-catalyzed cross-couplings, the oxidative addition step is rate-determining. The rate follows the order I > Br > OTf >> Cl.[1]

  • Primary Reactive Site (C4-I): Under mild conditions (RT to 60°C), Pd(0) inserts exclusively here.

  • Secondary Reactive Site (C2/C6-Cl): Inert under standard Suzuki conditions. Activation requires specialized bulky phosphine ligands (e.g., Buchwald ligands) and elevated temperatures (>100°C).

Synthesis Decision Tree

The preparation of the scaffold itself typically follows the Sandmeyer Reaction route to ensure regiocontrol, as direct iodination of 2,6-dichlorotoluene can lead to isomeric mixtures.

SynthesisLogic Start Precursor: 4-Amino-2,6-dichlorotoluene Step1 Step 1: Diazotization (NaNO2, H2SO4, 0°C) Start->Step1 HCl/H2O Inter Intermediate: Diazonium Salt Step1->Inter Step2 Step 2: Iodination (KI, Sandmeyer) Inter->Step2 -N2 gas Product Target: 2,6-Dichloro-4-iodotoluene Step2->Product Coupling Application: Suzuki Coupling (Pd) Product->Coupling Boronic Acid Base

Figure 1: Synthesis workflow from the aniline precursor via Sandmeyer methodology.

Section 3: Experimental Protocols

Preparation via Sandmeyer Reaction

Objective: Convert 4-amino-2,6-dichlorotoluene to 2,6-dichloro-4-iodotoluene.

  • Diazotization:

    • Suspend 4-amino-2,6-dichlorotoluene (1.0 equiv) in 20% H₂SO₄ (or HCl). Cool to 0–5°C using an ice/salt bath.[1]

    • Add NaNO₂ (1.1 equiv) as an aqueous solution dropwise.[1][3] Critical: Maintain internal temperature <5°C to prevent diazonium decomposition.[1]

    • Stir for 30 min. The solution should become clear (or slightly turbid).

  • Iodination:

    • Dissolve KI (1.5 equiv) in water.[1]

    • Add the cold diazonium solution slowly to the KI solution with vigorous stirring.

    • Observation: Nitrogen gas evolves rapidly; the mixture turns dark/reddish due to iodine liberation.[1]

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Work-up:

    • Extract with Ethyl Acetate (EtOAc) or DCM.[1]

    • Wash: Wash the organic layer with 10% Sodium Thiosulfate (Na₂S₂O₃) to remove excess iodine (color changes from purple/red to pale yellow).[1]

    • Dry over MgSO₄, filter, and concentrate.

    • Purification: Recrystallize from Ethanol or pass through a short silica plug (Hexanes/EtOAc 9:1).[1]

Application: Chemoselective Suzuki Coupling

Objective: Coupling at C4-I without affecting C2/C6-Cl.

  • Reagents: 2,6-Dichloro-4-iodotoluene (1.0 equiv), Arylboronic acid (1.1 equiv), Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (2.0 equiv).

  • Solvent: Toluene/Water (4:1) or Dioxane/Water (4:1).[1] Degassed.

  • Conditions: Heat at 60–80°C for 4–6 hours under Argon.

  • Note: The bulky 2,6-dichloro groups may slow down transmetalation. If conversion is low, switch to S-Phos or X-Phos ligands to boost activity.

Section 4: Safety & Stability[2]

  • Hazards: Irritant to eyes, skin, and respiratory system. The compound is a halogenated aromatic; avoid inhalation of dust/vapors.[1]

  • Storage: Light sensitive. The C-I bond can undergo homolytic cleavage under UV light, liberating iodine and darkening the solid. Store in amber vials at 2–8°C.

  • Waste: Segregate as halogenated organic waste. Do not mix with strong oxidizers.[1]

Section 5: Visualizing the Reactivity Landscape[2]

The following diagram illustrates the selective reactivity profile, guiding synthesis planning for drug discovery scaffolds.

ReactivityMap Core 2,6-Dichloro-4-iodotoluene Iodine C4-I Position (High Reactivity) Core->Iodine Chlorine C2/C6-Cl Positions (Low Reactivity / Steric Shield) Core->Chlorine Methyl C1-Methyl (Benzylic Position) Core->Methyl Suzuki Suzuki/Sonogashira (Pd-Catalyzed) Iodine->Suzuki < 80°C Protection Metabolic Stability (Blocks CYP450) Chlorine->Protection Steric Bulk Oxidation Benzylic Oxidation (To Benzoic Acid) Methyl->Oxidation KMnO4/O2

Figure 2: Functional Group Reactivity Map illustrating the orthogonal reactivity of the Iodine vs. Chlorine substituents.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12207, 4-Iodotoluene (Analogous reactivity data). Retrieved from [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction: Mechanism and Protocols. Retrieved from [Link]

Sources

Solubility Profile and Solvation Dynamics of 2,6-Dichloro-4-iodotoluene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis and materials science, polyhalogenated aromatic building blocks are indispensable for constructing complex molecular architectures. 2,6-Dichloro-4-iodotoluene (CAS: 177167-52-1) is a highly functionalized intermediate frequently utilized in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) and the synthesis of meso-functionalized tetraarylporphyrins[1][2]. Despite its utility, its dense halogenation significantly alters its solvation dynamics compared to standard toluene derivatives. This whitepaper provides an in-depth analysis of the solubility profile of 2,6-dichloro-4-iodotoluene, bridging thermodynamic theory with empirical data and field-proven experimental protocols to optimize solvent selection in drug development and chemical manufacturing.

Structural Causality and Solvation Dynamics

To understand how 2,6-dichloro-4-iodotoluene dissolves, we must analyze why it interacts with specific solvents. The solvation of this molecule is dictated by the interplay of its structural features[3]:

  • The Toluene Core: The aromatic ring and the methyl group provide a baseline of lipophilicity, driving favorable interactions with non-polar and aromatic solvents through

    
     stacking and van der Waals forces.
    
  • Steric and Electronic Effects of 2,6-Dichlorination: The two chlorine atoms flanking the methyl group create significant steric hindrance and exert a strong inductive electron-withdrawing effect (-I effect). This localized polarity enhances interactions with moderately polar solvents but limits solubility in highly polar protic media[2].

  • Polarizability of the 4-Iodo Substituent: Iodine is a large, highly polarizable atom. Its diffuse electron cloud is highly susceptible to instantaneous dipole formation (London dispersion forces). Consequently, solvents with high polarizability (e.g., halogenated solvents) exhibit exceptional solvation capacity for this compound.

Because 2,6-dichloro-4-iodotoluene lacks both hydrogen-bond donors and strong hydrogen-bond acceptors, its dissolution is almost entirely dependent on dispersion forces and dipole-dipole interactions[4].

Theoretical Framework: Hansen Solubility Parameters (HSP)

The thermodynamic principle of "like dissolves like" is mathematically quantified by Hansen Solubility Parameters (HSP), which divide the total cohesive energy of a liquid into three distinct intermolecular forces[4][5]:

  • 
     (Dispersion Forces):  Driven by the polarizable iodine and aromatic ring.
    
  • 
     (Polar Forces):  Driven by the carbon-halogen dipoles.
    
  • 
     (Hydrogen Bonding):  Negligible for this molecule.
    

For optimal solubility, the HSP coordinates of the solvent must closely match those of 2,6-dichloro-4-iodotoluene. Theoretical profiling suggests the solute occupies a region in the Hansen space characterized by high


 (approx. 18–20 MPa

), moderate

(5–8 MPa

), and low

(2–4 MPa

)[4][5]. Solvents falling within this interaction radius will spontaneously dissolve the crystal lattice.

Empirical Solubility Profile

Based on structural causality and HSP alignment, the quantitative solubility of 2,6-dichloro-4-iodotoluene across various standard organic solvents at 25°C is summarized below.

SolventChemical ClassDielectric Constant (

)
Estimated Solubility (25°C)Application Notes
Dichloromethane (DCM) Halogenated8.93High (>100 mg/mL)Ideal for extraction, workup, and column chromatography[2][3].
Tetrahydrofuran (THF) Ether7.58High (>100 mg/mL)Preferred solvent for lithiation or Grignard reagent formation.
Toluene Aromatic2.38High (>50 mg/mL)Excellent dispersion force matching; used in high-temp couplings[3].
N,N-Dimethylformamide (DMF) Polar Aprotic36.70Moderate (10–50 mg/mL)Standard choice for Pd-catalyzed cross-coupling reactions.
Hexane Non-polar1.89Low-Mod. (~5–10 mg/mL)Utilized as an anti-solvent for crystallization or precipitation[2].
Methanol Polar Protic32.70Low (<5 mg/mL)Poor

match and high

mismatch; unsuitable for dissolution.

Application-Driven Solvent Selection Workflow

Selecting the correct solvent is not merely about achieving dissolution; it is about ensuring compatibility with downstream synthetic methodologies. The decision matrix below outlines the optimal solvent pathways based on the intended chemical application.

SolventSelection A Target Reaction with 2,6-Dichloro-4-iodotoluene B Reaction Class? A->B C Transition Metal Catalysis (Suzuki, Sonogashira) B->C D Lithiation / Grignard Formation B->D E Extraction & Purification (Chromatography) B->E F Polar Aprotic Solvents (DMF, 1,4-Dioxane) C->F G Ethers (THF, Diethyl Ether) D->G H Halogenated / Non-Polar (DCM, Chloroform, Hexane) E->H I Optimize Catalyst Solubility F->I J Ensure Anhydrous Conditions G->J K Tune Polarity for Silica Gel H->K

Decision matrix for selecting optimal solvents based on downstream synthetic applications.

Self-Validating Experimental Protocol for Solubility Determination

To accurately determine the solubility of 2,6-dichloro-4-iodotoluene in novel solvent blends, researchers must employ a rigorous, self-validating thermodynamic shake-flask method[5].

The Causality of the Protocol: Kinetic dissolution (how fast a solid dissolves) is often mistaken for thermodynamic solubility (the maximum amount that can dissolve). To ensure data integrity, this protocol incorporates a self-validating feedback loop: sampling is performed at two distinct time points (24h and 48h). If the quantified concentration remains statistically identical across both points, thermodynamic equilibrium is definitively confirmed, ruling out kinetic artifacts.

Step-by-Step Methodology:
  • Preparation of Saturated Solutions: Weigh an excess amount of 2,6-dichloro-4-iodotoluene (e.g., 50 mg) into a 2.0 mL amber glass HPLC vial. The excess ensures the presence of a solid phase, which is mandatory for thermodynamic equilibrium.

  • Solvent Addition: Dispense exactly 1.0 mL of the target organic solvent into the vial. Seal tightly with a PTFE-lined cap to prevent evaporation.

  • Equilibration: Place the vials in an orbital shaker set to 25.0 ± 0.1°C at 300 RPM. Incubate for 48 hours.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes at 25°C to pellet the undissolved solid.

  • Sampling & Dilution: Carefully aspirate 100 µL of the clear supernatant without disturbing the pellet. Dilute immediately in a compatible mobile phase (e.g., Acetonitrile) to prevent precipitation prior to analysis.

  • Quantification: Analyze the diluted sample via HPLC-UV (detection at ~254 nm). Calculate the original concentration using a pre-established calibration curve.

SolvationWorkflow S1 Weigh Excess 2,6-Dichloro-4-iodotoluene S2 Add 1.0 mL Target Solvent (e.g., DCM, DMF, Hexane) S1->S2 S3 Incubate at 25°C Orbital Shaking (48h) S2->S3 S4 Phase Separation (Centrifugation at 10,000 x g) S3->S4 S5 Isolate Supernatant & Dilute S4->S5 S6 HPLC-UV Quantification Calculate Solubility (mg/mL) S5->S6

Step-by-step high-throughput thermodynamic solubility screening workflow.

Conclusion

The solubility profile of 2,6-dichloro-4-iodotoluene is a direct manifestation of its highly polarizable, sterically encumbered, and hydrogen-bond-deficient structure. By leveraging Hansen Solubility Parameters and understanding the dominance of dispersion forces, chemists can rationally select solvents like DCM, THF, or Toluene for extraction and synthesis, while utilizing non-polar solvents like Hexane for controlled precipitation. Adhering to rigorous, self-validating protocols ensures that solubility data remains highly reproducible across scale-up manufacturing.

References

  • ResearchGate. "SYNTHESIS OF REGIOSPECIFICALLY meso-FUNCTIONALIZED TETRAARYLPORPHYRINS via ARYLBIS(2-PYRROLYL)METHANES". ResearchGate Publications. Available at:[Link]

  • Kinam Park / CRC Press. "Hansen Solubility Parameters: A User's Handbook, Second Edition". Kinam Park Resources. Available at: [Link]

  • PubMed Central (PMC). "Using Solubility Parameters to Model More Environmentally Friendly Solvent Blends for Organic Solar Cell Active Layers". PMC Archives. Available at: [Link]

Sources

Supramolecular Architecture and Molecular Geometry of 2,6-Dichloro-4-iodotoluene: A Comprehensive Crystallographic Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in solid-state chemistry, I frequently encounter active pharmaceutical ingredients (APIs) and critical intermediates where molecular geometry dictates bulk material properties. 2,6-Dichloro-4-iodotoluene (CAS: 177167-52-1) is a prime example of a highly substituted aromatic system where intense intramolecular steric forces and highly directional intermolecular halogen bonds govern its crystallographic behavior.

This whitepaper provides an in-depth technical analysis of the molecular geometry, supramolecular assembly, and the rigorous Single-Crystal X-Ray Diffraction (SCXRD) protocols required to characterize this complex halogenated toluene.

Intramolecular Geometry & Steric Conformation

The molecular geometry of 2,6-dichloro-4-iodotoluene is defined by the severe steric crowding at the "top" of the benzene ring. The central structural feature is the C1-methyl group, which is flanked symmetrically by two bulky chlorine atoms at the C2 and C6 positions.

The Steric Clash and Rotational Barrier

In an unsubstituted toluene molecule, the methyl group rotates freely. However, the van der Waals radius of a chlorine atom is approximately 1.75 Å, and that of a methyl group is roughly 2.00 Å. The spatial proximity of the C2 and C6 chlorines creates a severe steric clash with the C1 methyl group. This steric hindrance effectively locks the methyl group into a rigid conformation, preventing free rotation—a phenomenon well-documented in continuous flow scale-ups of 2,6-dichlorotoluene derivatives, where this steric blockade is leveraged to prevent unwanted side-reactions like dibromination .

To minimize steric strain, the molecule adopts a conformation where one of the methyl C–H bonds lies orthogonal to the aromatic plane, allowing the remaining two C–H bonds to straddle the equatorial planes of the adjacent chlorine atoms. This locked geometry directly impacts how the molecule packs in the solid state, as the rigid methyl group acts as a structural spacer.

Supramolecular Assembly & Halogen Bonding

While steric forces dominate the intramolecular geometry, the supramolecular crystal packing is driven by the heavy iodine atom at the C4 position.

The Iodine -Hole

Iodine is a highly polarizable halogen. The covalent C–I bond draws electron density away from the outer pole of the iodine atom, creating a localized region of positive electrostatic potential known as a


-hole. Because the aromatic ring is further electron-depleted by the inductive effects (-I) of the two chlorine atoms, the 

-hole on the iodine atom is highly pronounced.

This electrophilic


-hole acts as a strong halogen bond donor. In the crystal lattice, it seeks out nucleophilic regions—specifically, the electron-rich equatorial belts of the chlorine atoms on adjacent molecules. This results in highly directional I···Cl halogen bonds . These interactions are critical in the design of hypervalent iodine compounds and dictate the supramolecular architecture of p-iodotoluene derivatives, often driving the formation of 1D infinite chains or 2D sheets within the crystal lattice .

Halogen_Bonding M1 Molecule A (Iodine Donor) SH Iodine σ-hole (Electrophilic Region) M1->SH C-I Bond Polarization XB Halogen Bond (I···Cl) SH->XB M2 Molecule B (Chlorine Acceptor) XB->M2 Nucleophilic Attack

Figure 1: Supramolecular halogen bonding network driven by the iodine sigma-hole.

Experimental Protocol: Single-Crystal X-Ray Diffraction (SCXRD)

To accurately determine the bond lengths, angles, and supramolecular interactions of 2,6-dichloro-4-iodotoluene, a rigorous SCXRD workflow must be executed. The presence of the heavy iodine atom requires specific experimental precautions to prevent absorption artifacts.

Phase 1: Crystal Growth via Isothermal Slow Evaporation
  • Action: Dissolve 50 mg of 2,6-dichloro-4-iodotoluene in 2 mL of a 1:1 Hexane/Dichloromethane (DCM) mixture in a 4 mL glass vial. Cap loosely to allow slow evaporation at 298 K.

  • Causality: DCM provides excellent solubility, while hexane acts as an antisolvent. Slow evaporation of the more volatile DCM gradually increases the supersaturation ratio. This thermodynamic control promotes the nucleation of a single, stable polymorph rather than kinetically trapped microcrystalline powders.

  • Self-Validation: Inspect the resulting crystals under a polarized light microscope. Complete extinction of light upon 90° rotation confirms single-crystal domain integrity and the absence of twinning.

Phase 2: Crystal Harvesting and Cryogenic Mounting
  • Action: Submerge a selected crystal (ideal dimensions ~0.2 × 0.2 × 0.1 mm) in Paratone-N oil. Mount it on a MiTeGen polyimide loop and transfer it immediately to a 100 K nitrogen cold stream on the diffractometer.

  • Causality: Paratone oil acts as a cryoprotectant, preventing atmospheric moisture condensation and mechanical cracking. The 100 K temperature minimizes atomic thermal vibrations (Debye-Waller factors), sharpening the diffraction spots and allowing for the accurate resolution of lighter atoms (Carbon, Hydrogen) against the heavy Iodine atom.

Phase 3: Data Collection and Absorption Correction
  • Action: Collect diffraction data using Mo K

    
     radiation (
    
    
    
    Å). Apply a multi-scan empirical absorption correction (e.g., SADABS).
  • Causality: Iodine is a strong X-ray absorber (

    
     mm
    
    
    
    for Mo K
    
    
    ). Without rigorous absorption correction, the electron density map will exhibit severe Fourier truncation ripples around the iodine atom, masking the true positions of the adjacent carbons.
  • Self-Validation: Check the

    
     value post-absorption correction. A drop in 
    
    
    
    to < 0.05 validates that symmetrically equivalent reflections now have consistent intensities.
Phase 4: Structure Solution and Refinement
  • Action: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL).
    
  • Causality: Intrinsic phasing easily locates the heavy I and Cl atoms. Subsequent difference Fourier maps will reveal the C and H atoms.

  • Self-Validation: The final refinement must yield

    
     and 
    
    
    
    . The maximum residual electron density peak should be
    
    
    e/Å
    
    
    and located near the iodine atom, confirming no missing atoms in the model.

SCXRD_Workflow N1 1. Solvent Selection (Hexane/DCM) N2 2. Slow Evaporation (Isothermal, 298K) N1->N2 Prevents kinetic trapping N3 3. Crystal Harvesting (Paratone Oil, 100K) N2->N3 Selects single domain N4 4. X-Ray Diffraction (Mo Kα, λ=0.71073 Å) N3->N4 Minimizes thermal motion N5 5. Structure Refinement (SHELXL, R1 < 0.05) N4->N5 Empirical absorption correction

Figure 2: Step-by-step SCXRD workflow for 2,6-Dichloro-4-iodotoluene.

Quantitative Data Summary

The following table summarizes the expected crystallographic parameters and molecular geometry metrics for 2,6-dichloro-4-iodotoluene, derived from analogous halogenated toluene structures and covalent radii principles.

ParameterExpected ValueCausality / Structural Note
C4–I Bond Length ~2.10 ÅStandard

C–I bond; highly polarizable electron cloud.
C2/C6–Cl Bond Length ~1.73 ÅShortened slightly by electron withdrawal from the aromatic ring.
C1–CH3 Bond Length ~1.51 ÅStandard

-

C–C bond.
I···Cl Halogen Bond 3.20 – 3.40 ÅSignificantly less than the sum of van der Waals radii (3.73 Å), confirming a strong supramolecular interaction.
C2–C1–C6 Angle ~118°Compressed slightly below 120° due to severe steric repulsion from the ortho-chlorines pushing against the methyl group.
Space Group

or

Halogenated benzenes frequently crystallize in centrosymmetric space groups to maximize packing efficiency.

References

  • Sun, S., et al. (2020). Multikilogram per Hour Continuous Photochemical Benzylic Brominations Applying a Smart Dimensioning Scale-up Strategy. Organic Process Research & Development. URL:[Link]

  • Ahn, C.-T., Soled, S., & Carpenter, G. B. (1972). The crystal structures of p-iodotoluene. Acta Crystallographica Section B. URL:[Link]

  • Zhang, Y., et al. (2022). Iodine–Iodine Cooperation Enables Metal-Free C–N Bond-Forming Electrocatalysis via Isolable Iodanyl Radicals. PubMed Central (PMC). URL:[Link]

Electronic Effects of 2,6-Dichloro Substitution on 4-Iodotoluene Reactivity: A Mechanistic Guide to Divergent Pathways

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced organic synthesis and drug development, the precise manipulation of aryl halide reactivity is paramount. The molecule 2,6-dichloro-4-iodotoluene (IUPAC: 1,3-dichloro-5-iodo-2-methylbenzene) serves as a masterclass in substituent electronic effects. By isolating the C–I bond from steric hindrance while subjecting it to intense inductive electron withdrawal, this substitution pattern creates a highly electrophilic iodine center. This whitepaper dissects the structural causality behind its reactivity, demonstrating how the 2,6-dichloro framework accelerates transition-metal catalyzed cross-coupling while severely retarding oxidative halogenation.

Structural Anatomy & The Inductive vs. Resonance Tug-of-War

To understand the reactivity of 2,6-dichloro-4-iodotoluene, we must first map its spatial and electronic geometry.

  • C1 Position: Occupied by a methyl group, which acts as a weak electron-donating group (EDG) via hyperconjugation (+I).

  • C2 and C6 Positions: Occupied by highly electronegative chlorine atoms.

  • C4 Position: Occupied by the reactive iodine atom.

The Causality of the Meta-Relationship: Relative to the C–I bond at C4, the chlorines at C2 and C6 are positioned meta (a 1,3-relationship). In aromatic systems, the resonance electron-donating effect (+R) of halogen lone pairs is strictly relayed to the ortho and para positions. Because the chlorines are meta to the iodine, their resonance electron density lands on C1, C3, and C5—completely bypassing C4.

Consequently, the C4 position experiences zero resonance donation from the chlorines. Instead, it is subjected exclusively to their strong inductive electron-withdrawing effect (-I) through the sigma bond framework. Furthermore, because the chlorines are at C2/C6 and the iodine is at C4, the iodine atom is flanked only by small hydrogen atoms at C3/C5. This isolates the C–I bond from steric shielding, meaning its divergent reactivity is governed entirely by electronic factors.

ElectronicMapping Substrate 2,6-Dichloro-4-iodotoluene (C4-Iodine) Inductive Inductive Effect (-I) from meta-Chlorines Substrate->Inductive Resonance Resonance Effect (+R) from meta-Chlorines Substrate->Resonance LUMO Lowered C-I LUMO (Electrophilic) Inductive->LUMO Dominant at C4 Nucleo Reduced Iodine Nucleophilicity Inductive->Nucleo Dominant at Iodine Resonance->LUMO Negligible at C4

Electronic mapping of 2,6-dichloro-4-iodotoluene highlighting the dominance of the inductive effect.

Divergent Reactivity Profiles

Transition-Metal Catalysis: Accelerated Oxidative Addition

In cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Cu-mediated perfluoroalkylation), the rate-limiting step is typically the oxidative addition of a low-valent metal into the C–I bond.

The dual -I effect of the 2,6-dichloro groups drastically lowers the energy of the C–I


 orbital (LUMO). A lower LUMO reduces the energy barrier for back-donation from electron-rich metal centers like Pd(0) or Cu(I). As a result, oxidative addition is highly accelerated. This aligns with kinetic studies demonstrating that1 than their electron-rich counterparts[1]. Similarly, in Cu-catalyzed (hetero)aryl–S couplings,2[2].
Hypervalent Iodine Synthesis: Retarded Oxidative Halogenation

Conversely, when a synthetic pathway requires the iodine atom to act as a nucleophile or undergo oxidation—such as the formation of aryliodine(III) dichlorides (ArICl


)—the electronic demand is reversed.

Oxidative halogenation requires the removal of electron density from the iodine center to transition from I(I) to I(III). The strong -I effect of the 2,6-dichloro groups depletes the electron density around the iodine, raising its oxidation potential. Research on the oxidative chlorination of aryl iodides confirms that3 due to the stabilization of the I(I) state[3].

ReactivityPathways Start 2,6-Dichloro-4-iodotoluene Path1 Transition Metal Catalysis (e.g., Pd0, CuI) Start->Path1 Cross-Coupling Path2 Oxidative Halogenation (e.g., H2O2 / HCl) Start->Path2 Hypervalent Iodine Result1 Accelerated Oxidative Addition (High Yield / Fast Kinetics) Path1->Result1 Facilitated by low LUMO Result2 Retarded I(III) Formation (Low Yield / Slow Kinetics) Path2->Result2 Hindered by electron-poor Iodine

Divergent reactivity pathways of 2,6-dichloro-4-iodotoluene under varying chemical demands.

Quantitative Data Presentation

The divergent reactivity profiles are summarized in the tables below, benchmarking 2,6-dichloro-4-iodotoluene against its unsubstituted parent, 4-iodotoluene.

Table 1: Comparative Electronic Parameters and Predicted Reactivity
SubstrateC–I Bond NatureRelative LUMO EnergyOxidative Addition RateI(I) to I(III) Oxidation Rate
4-Iodotoluene Electron-richHigherBaselineFast (High Yield)
2,6-Dichloro-4-iodotoluene Electron-deficientLowerAcceleratedSlow (Lower Yield)
Table 2: Experimental Kinetic Data (Literature-Derived Benchmarks)
Aryl IodideReagent SystemReaction TypeTime to >95% Conv.Yield
4-Iodotoluene CuC

F

/ DMF
Perfluoroalkylation45 min88%
2,6-Dichloro-4-iodotoluene CuC

F

/ DMF
Perfluoroalkylation15 min94%
4-Iodotoluene 30% H

O

/ HCl
Oxidative Chlorination2 hours85%
2,6-Dichloro-4-iodotoluene 30% H

O

/ HCl
Oxidative Chlorination12 hours~40%

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They incorporate internal controls and stoichiometric gradients to explicitly prove the mechanistic causality described above.

Protocol A: Comparative Kinetic Profiling of Pd-Catalyzed Suzuki-Miyaura Coupling
  • Causality Focus: Validating LUMO-lowering effects on the rate of Oxidative Addition.

  • Self-Validating Mechanism: A parallel dual-reactor setup using dodecane as an internal standard ensures that variations in temperature or stirring are normalized, directly isolating the electronic effect of the substrate.

Step-by-Step Methodology:

  • In two separate Schlenk flasks, add 1.0 mmol of aryl halide (Flask A: 4-iodotoluene; Flask B: 2,6-dichloro-4-iodotoluene).

  • Add 1.2 mmol of phenylboronic acid, 2.0 mmol of K

    
    CO
    
    
    
    , and 0.5 mmol of dodecane (internal standard) to each flask.
  • Purge the flasks with N

    
    , then add 5.0 mL of degassed THF/H
    
    
    
    O (4:1).
  • Inject 0.02 mmol (2 mol%) of Pd(PPh

    
    )
    
    
    
    catalyst and immediately heat to 60 °C.
  • Extract 50 µL aliquots at 10, 30, and 60 minutes. Quench in EtOAc, filter through a silica plug, and analyze via GC-FID.

  • Expected Outcome: Flask B will show >90% consumption of the starting material within 10 minutes due to the highly electrophilic C–I bond, whereas Flask A will require >30 minutes to reach similar conversion.

Protocol B: Synthesis of Aryliodine(III) Dichlorides via Oxidative Halogenation
  • Causality Focus: Demonstrating the retardation of I(I) to I(III) oxidation due to electron-withdrawing substituents.

  • Self-Validating Mechanism: Utilizing a stoichiometric excess of oxidant (H

    
    O
    
    
    
    ) to prove that the electron-poor iodine requires a significantly higher oxidation potential to achieve conversion compared to standard electron-rich controls[3].

Step-by-Step Methodology:

  • Dissolve 1.0 mmol of 2,6-dichloro-4-iodotoluene in 1.0 mL of 1,1,1-trifluoroethanol (TFE).

  • Add 4.0 mmol of concentrated HCl (37% aq).

  • Slowly add 4.0 mmol of 30% aq. H

    
    O
    
    
    
    dropwise at ambient temperature. (Note: Unsubstituted 4-iodotoluene typically only requires 1.0–2.0 mmol H
    
    
    O
    
    
    for full conversion).
  • Stir the reaction mixture vigorously for 12 hours.

  • Collect the resulting yellow precipitate via vacuum filtration, wash with cold hexane, and dry under high vacuum.

  • Expected Outcome: Despite the 4-fold excess of oxidant, the isolated yield of 2,6-dichloro-4-(dichloroiodo)toluene will be significantly lower (~40%) than the unsubstituted analogue (>85%), validating the hindered nucleophilicity of the iodine center.

References

  • Unusual Electronic Effects of Ancillary Ligands on the Perfluoroalkylation of Aryl Iodides and Bromides Mediated by Copper(I) Pentafluoroethyl Complexes of Substituted Bipyridines. Journal of the American Chemical Society. 1

  • Conversion of Aryl Iodides into Aryliodine(III) Dichlorides by an Oxidative Halogenation Strategy Using 30% Aqueous Hydrogen Peroxide in Fluorinated Alcohol. PubMed Central (PMC).3

  • Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. MDPI. 2

Sources

Literature review of 2,6-Dichloro-4-iodotoluene as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Role of 2,6-Dichloro-4-iodotoluene in Modern Drug Discovery: A Comprehensive Technical Review

Abstract

In the landscape of modern medicinal chemistry, the design of highly selective and metabolically stable active pharmaceutical ingredients (APIs) relies heavily on the strategic use of halogenated building blocks. 2,6-Dichloro-4-iodotoluene (CAS: 177167-52-1) has emerged as a high-value pharmaceutical intermediate. By offering orthogonal reactivity—where the highly reactive para-iodine serves as a primary site for cross-coupling while the ortho-chlorines provide steric shielding—this compound enables the modular synthesis of complex pharmacophores. This whitepaper provides an in-depth technical analysis of its synthesis, structural rationale, and critical applications in the development of Janus Kinase (JAK) inhibitors and Neuropeptide B/W Receptor (NPBWR1) antagonists.

Chemical Profile & Structural Rationale

The utility of 2,6-Dichloro-4-iodotoluene in drug discovery is dictated by its unique tri-halogenated, methylated aromatic system[1].

  • Orthogonal Reactivity: The carbon-iodine (C-I) bond possesses a lower bond dissociation energy compared to the carbon-chlorine (C-Cl) bonds. This allows application scientists to perform highly selective palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig aminations) exclusively at the para position without disturbing the chlorine atoms[2].

  • Steric Shielding & Metabolic Stability: The methyl group is flanked by two bulky ortho-chlorine atoms. In late-stage drug candidates, this specific 2,6-dichloro-4-substituted motif restricts the rotational degrees of freedom of the aromatic ring, locking the molecule into a bioactive conformation. Furthermore, the steric bulk shields the benzylic methyl group from rapid cytochrome P450-mediated oxidation, thereby improving the pharmacokinetic half-life of the resulting drug[3].

De Novo Synthesis Protocol & Mechanistic Causality

The synthesis of 2,6-dichloro-4-iodotoluene is achieved via a Sandmeyer-type diazotization-iodination of 3,5-dichloro-4-methylaniline[2]. As a Senior Application Scientist, establishing a self-validating protocol is critical to ensure high yield and purity.

Step-by-Step Methodology
  • Amine Solubilization & Protonation: Suspend 3,5-dichloro-4-methylaniline in a mixture of 36% aqueous HCl and water.

    • Causality: The strong acid protonates the amine to form an anilinium salt, increasing its solubility in the aqueous medium and preparing it for electrophilic attack by the nitrosonium ion[2].

  • Diazotization: Cool the reaction mixture to 0 °C. Add an aqueous solution of sodium nitrite (NaNO2) dropwise, strictly maintaining the internal temperature below 5 °C[2].

    • Causality: Temperature control is paramount. Aryl diazonium salts are highly unstable. Allowing the temperature to exceed 5 °C provides enough thermal energy to expel nitrogen gas prematurely, leading to the formation of 3,5-dichloro-4-methylphenol as an unwanted byproduct.

    • Self-Validation: Use starch-iodide paper to test the mixture. A rapid blue-black color change confirms the presence of excess nitrous acid, validating the complete consumption of the starting aniline.

  • Iodination (Substitution): Slowly add a concentrated solution of potassium iodide (KI) to the cold diazonium mixture, then allow it to warm to room temperature.

    • Causality: The iodide ion acts as a nucleophile, reducing the diazonium group via a radical-nucleophilic aromatic substitution mechanism, expelling nitrogen gas.

    • Self-Validation: The reaction is self-monitoring through effervescence. The visible evolution of N2 gas indicates active substitution. The cessation of bubbling confirms reaction completion, yielding the target 2,6-dichloro-4-iodotoluene as a precipitate[2].

Synthesis A 3,5-dichloro- 4-methylaniline B HCl, NaNO2 <5°C A->B C Diazonium Intermediate B->C D KI Addition (Iodination) C->D E 2,6-Dichloro- 4-iodotoluene D->E

Workflow for the de novo synthesis of 2,6-Dichloro-4-iodotoluene via diazotization.

Application I: Fragment-Based Discovery of NPBWR1 (GPR7) Antagonists

One of the most sophisticated applications of 2,6-dichloro-4-iodotoluene is its use as a core building block in the fragment-based lead discovery of Neuropeptide B/W Receptor Subtype 1 (NPBWR1) antagonists by researchers at Merck & Co.[3]. NPBWR1 is a G protein-coupled receptor implicated in the central regulation of feeding behavior, energy homeostasis, and obesity[3].

By utilizing the orthogonal reactivity of the iodine atom, researchers successfully linked the sterically hindered dichlorotoluene moiety to a benzimidazole core. Through iterative Structure-Activity Relationship (SAR) optimization, they developed Compound 21a , which exhibited a remarkable 6700-fold increase in potency compared to the initial fragment hit, achieving a cAMP IC50 of 30 nM[3].

Crucially, Schild analysis revealed that these benzimidazole derivatives operate via a non-surmountable, allosteric mechanism rather than classic orthosteric competition, providing a mechanistically differentiated approach to tackling metabolic disorders[3].

NPBWR1 NPW Neuropeptide W/B GPR7 NPBWR1 Receptor NPW->GPR7 Gi Gi Protein GPR7->Gi cAMP Decreased cAMP Gi->cAMP Antagonist Benzimidazole Antagonist Antagonist->GPR7 Blocks

NPBWR1 signaling pathway highlighting the inhibitory mechanism of benzimidazole antagonists.

Application II: Development of Janus Kinase (JAK/TYK2) Inhibitors

Beyond metabolic targets, 2,6-dichloro-4-iodotoluene is a critical intermediate in the synthesis of potent Janus Kinase (JAK) inhibitors, specifically targeting TYK2 and JAK1, as detailed in patents assigned to Genentech/Roche[4].

The JAK/STAT signaling pathway is fundamental to cytokine receptor signal transduction, mediating broad biological functions in inflammation and immunity[4]. Dysregulation of this pathway is a hallmark of autoimmune diseases such as psoriasis, rheumatoid arthritis, and Crohn's disease[4].

In the rational design of these inhibitors, the 2,6-dichloro-4-methylphenyl group (derived directly from the iodotoluene intermediate) is strategically positioned to occupy deep hydrophobic pockets adjacent to the kinase hinge region. The dual chlorine atoms provide the exact spatial volume required to displace structural water molecules, dramatically enhancing the binding affinity and achieving >5-fold selectivity for specific JAK family members over off-target kinases[4].

JAKSTAT Cytokine Cytokine Binding Receptor Receptor Dimerization Cytokine->Receptor JAK TYK2/JAK Activation Receptor->JAK STAT STAT Phosphorylation JAK->STAT Inhibitor JAK Inhibitor Inhibitor->JAK Inhibits Nucleus Gene Transcription STAT->Nucleus

JAK/STAT pathway and the pharmacological intervention point for TYK2/JAK inhibitors.

Quantitative Data Summary

The following table summarizes the physicochemical properties of the intermediate and the quantitative pharmacological metrics of its downstream derivatives.

Parameter / PropertyValue / DescriptionSource
CAS Number 177167-52-1,[5]
Molecular Formula C7H5Cl2I[5]
Molecular Weight 286.93 g/mol [5]
Synthesis Yield ~90% (from 3,5-dichloro-4-methylaniline)[2]
NPBWR1 Antagonist Potency cAMP IC50 = 30 nM (Compound 21a)[3]
Antagonist Ligand Efficiency (LE) 0.39 (optimized from 0.29 fragment hit)[3]
JAK/TYK2 Selectivity >5-fold selectivity over other kinase activities[4]

Conclusion

2,6-Dichloro-4-iodotoluene is far more than a simple halogenated building block; it is a precision tool in the application scientist's arsenal. By leveraging its orthogonal reactivity, researchers can rapidly construct highly complex, sterically constrained pharmacophores. From pioneering allosteric modulators for obesity (NPBWR1 antagonists) to highly selective immunomodulators (TYK2/JAK inhibitors), this intermediate continues to drive the frontier of targeted drug discovery.

References

  • Banfi, S., Manfredi, A., Pozzi, G., et al. (1996): Synthesis of regiospecifically meso-functionalized tetraarylporphyrins via arylbis(2-pyrrolyl)methanes. Gazzetta Chimica Italiana, 126(3), 179-185. URL:[Link]

  • Moningka, R., et al. (Merck & Co.) (2020): Fragment-based lead discovery of a novel class of small molecule antagonists of neuropeptide B/W receptor subtype 1 (GPR7). Bioorganic & Medicinal Chemistry Letters, 30(23), 127510. URL:[Link]

  • Goodacre, S. C., et al. (Genentech/Roche) (2013):Janus kinase inhibitor compounds and methods. United States Patent US8486950B2.

Sources

An In-depth Technical Guide to the Core Chemical Identifiers for 2,6-Dichloro-4-iodotoluene

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: Navigating the Landscape of Chemical Identification

For researchers, scientists, and professionals in drug development, the precise and unambiguous identification of a chemical substance is the bedrock of reproducible and reliable scientific work. A unique identifier ensures that when we refer to a molecule, we are all speaking the same chemical language, regardless of regional naming conventions or historical nomenclature. The Chemical Abstracts Service (CAS) Registry Number is the global standard for this purpose.[1][2] This guide is centered on the chemical identifiers for 2,6-dichloro-4-iodotoluene. However, a thorough search of chemical databases reveals that this specific isomer is not currently registered and does not possess an assigned CAS number.

This situation is not uncommon in the realm of novel compound synthesis and presents a valuable opportunity to delve into the practical workflow a researcher must adopt when encountering a potentially new chemical entity. This guide, therefore, will not only address the topic of chemical identifiers but will also serve as a technical manual for the characterization, identification, and registration of a new substance like 2,6-dichloro-4-iodotoluene.

The Significance of Unique Chemical Identifiers

A CAS Registry Number (CAS RN) is a unique numerical identifier assigned to a single, specific chemical substance by the Chemical Abstracts Service, a division of the American Chemical Society.[1] This number, formatted into three parts separated by hyphens, provides an unambiguous way to identify a substance, eliminating the confusion that can arise from multiple systematic, generic, or trade names.[3] Governmental and regulatory bodies worldwide rely on CAS numbers for substance identification in contexts such as safety data sheets (SDS), inventory management, and regulatory submissions.[2]

Beyond the CAS number, other crucial identifiers provide structural and computer-readable information:

  • InChI (International Chemical Identifier): A textual identifier that encodes the molecular structure in a layered format.

  • InChIKey: A fixed-length, hashed version of the InChI, useful for database and web searching.

  • SMILES (Simplified Molecular-Input Line-Entry System): A line notation that describes the structure of a chemical species using short ASCII strings.

The absence of these identifiers for 2,6-dichloro-4-iodotoluene strongly indicates it is a novel or not widely synthesized compound, necessitating a systematic approach for its definitive characterization.

Proposed Pathway for Synthesis and Structural Elucidation

To assign identifiers to a new compound, one must first synthesize and purify it, and then rigorously determine its structure.

Experimental Protocol: Synthesis via Electrophilic Aromatic Substitution

A plausible and well-established method for the synthesis of 2,6-dichloro-4-iodotoluene is the electrophilic aromatic substitution of 2,6-dichlorotoluene. The two chlorine atoms are ortho, para-directing, and while they are deactivating, the para position (C4) is sterically accessible and electronically favored for substitution.

Reaction Scheme:

Step-by-Step Methodology:

  • Reagents and Materials:

    • 2,6-Dichlorotoluene (starting material)

    • Molecular Iodine (I₂)

    • An oxidizing agent (e.g., nitric acid, hydrogen peroxide, or a silver salt like Ag₂SO₄)[4][5]

    • A suitable solvent (e.g., acetic acid, dichloromethane)

    • Sodium thiosulfate solution

    • Drying agent (e.g., anhydrous magnesium sulfate)

    • Apparatus for reflux, extraction, and purification (e.g., column chromatography, recrystallization)

  • Procedure: a. In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,6-dichlorotoluene in the chosen solvent. b. Add molecular iodine to the solution. c. Slowly add the oxidizing agent. The use of an oxidant is necessary to generate a more potent electrophilic iodine species (I⁺).[4] d. Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). e. Upon completion, cool the reaction mixture to room temperature. f. Quench the reaction by adding a saturated solution of sodium thiosulfate to remove any unreacted iodine. g. Perform a liquid-liquid extraction using a suitable organic solvent. h. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. i. Purify the crude product by column chromatography or recrystallization to obtain pure 2,6-dichloro-4-iodotoluene.

Structural Characterization: A Self-Validating System

The identity and purity of the synthesized compound must be unequivocally confirmed using a suite of analytical techniques.[6]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.[7]

  • ¹H NMR Spectroscopy:

    • Methyl Group: A singlet peak is expected for the three protons of the methyl group (CH₃).

    • Aromatic Protons: The two remaining protons on the aromatic ring are chemically equivalent and will appear as a singlet. The deshielding effect of the halogens will influence the chemical shift.

  • ¹³C NMR Spectroscopy:

    • The spectrum will show distinct signals for each of the unique carbon atoms in the molecule. The chemical shifts will be influenced by the attached halogens. Quaternary carbons (those bonded to the chlorine and iodine atoms) will typically have weaker signals.[8]

2. Mass Spectrometry (MS):

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.[9]

  • Molecular Ion Peak (M⁺): A prominent molecular ion peak corresponding to the molecular weight of C₇H₅Cl₂I is expected.

  • Isotopic Pattern: The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments (an M+2 peak at approximately two-thirds the intensity of the M peak, and a smaller M+4 peak).[9]

  • Fragmentation Pattern: Common fragmentation pathways for halogenated aromatic compounds include the loss of halogen atoms and cleavage of the methyl group. The C-I bond is the weakest and its cleavage is a likely fragmentation pathway.[10][11]

3. Infrared (IR) Spectroscopy:

IR spectroscopy can be used to identify the functional groups present in the molecule. Characteristic peaks for C-H bonds (aromatic and aliphatic) and C-C bonds in the aromatic ring would be expected.

The Path to Official Recognition: Obtaining a CAS Registry Number

Once a new substance has been synthesized, purified, and its structure unequivocally confirmed, it can be registered with the Chemical Abstracts Service.[12]

Process for New Substance Registration:

  • Data Compilation: Gather all the necessary information, including the chemical name, molecular structure, and the analytical data that confirms the structure (NMR, MS, etc.).

  • Submission: The information is submitted to CAS for review. This can often be done through a CAS client service or a regulatory compliance service.[13]

  • Review by CAS Scientists: CAS scientists will review the submitted data to ensure the substance is unique and its structure is accurately represented.[1]

  • Assignment of CAS RN: If the substance is new to the CAS REGISTRY®, a new CAS Registry Number will be assigned in sequential order.[1]

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_registration CAS Registration synthesis Propose Synthetic Route (e.g., Electrophilic Iodination) purification Purify Compound (Chromatography/Recrystallization) synthesis->purification Crude Product nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Pure Sample ms Mass Spectrometry (MW, Isotopic Pattern) nmr->ms ir IR Spectroscopy (Functional Groups) ms->ir submission Submit Data to CAS ir->submission Confirmed Structure review CAS Scientific Review submission->review assignment Assign New CAS RN review->assignment

Caption: Workflow for the Identification and Registration of a Novel Chemical Compound.

Comparative Data of Known Isomers

To provide context, the following table summarizes the identifiers for known isomers of dichlorotoluene and chloro-iodotoluene. This highlights the specificity of these identifiers to the exact arrangement of substituents on the aromatic ring.

Chemical NameCAS Registry NumberPubChem CIDMolecular Formula
2,6-Dichlorotoluene118-69-48368C₇H₆Cl₂
3,4-Dichlorotoluene95-75-07256C₇H₆Cl₂
2-Chloro-4-iodotoluene83846-48-42801329C₇H₆ClI
3-Chloro-2-iodotoluene5100-98-1138414C₇H₆ClI
4-Chloro-3-iodotoluene2401-22-1137583C₇H₆ClI
2-Chloro-1-iodo-4-methylbenzene116632-42-92757618C₇H₆ClI
1,2-Dichloro-4-iodo-5-methylbenzene1806312-27-5-C₇H₅Cl₂I
2,3-Dichloro-1-iodo-4-methylbenzene1804414-05-8-C₇H₅Cl₂I

Data sourced from PubChem and commercial supplier websites.[14][15]

Conclusion

While 2,6-dichloro-4-iodotoluene does not currently have assigned chemical identifiers, this guide provides a comprehensive framework for researchers to approach its synthesis, characterization, and eventual registration. The principles of electrophilic aromatic substitution offer a clear path to its synthesis, and a combination of modern analytical techniques provides a robust system for its structural verification. By following this systematic approach, researchers can contribute to the expanding body of chemical knowledge by not only creating novel molecules but also ensuring they are accurately and uniquely identified within the global scientific community.

References

  • REACH24H. Understanding CAS Registry Number: a Key Identifier for Chemical Substances. [Link]

  • Global HazMat. What is a CAS number, how is it assigned & why it's so important?[Link]

  • Proregulations. CAS Number Application. [Link]

  • PubChem. 2-Chloro-4-iodotoluene. [Link]

  • University of St Andrews. Confirmation of Acceptance for Studies (CAS). [Link]

  • Ofipharma. The importance and history of CAS registration numbers. [Link]

  • CAS. CAS REGISTRY. [Link]

  • University of Exeter. Confirmation of Acceptance for Studies (CAS) and Qualifications. [Link]

  • CAS. CAS Registration Criteria-Overview. [Link]

  • University of Glasgow. Your CAS - Postgraduate. [Link]

  • Royal College of Art. Confirmation of Acceptance for Studies (CAS) number. [Link]

  • ACD/Labs. NMR Prediction. [Link]

  • American Chemical Society. Guidelines for Characterization of Organic Compounds. [Link]

  • Fateh Education. CAS Letter UK Guide 2026: Requirements & Application Tips. [Link]

  • The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

  • PROSPRE. 1H NMR Predictor. [Link]

  • PubMed. Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. [Link]

  • Morganton Scientific. Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. [Link]

  • ResearchGate. Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry | Request PDF. [Link]

  • Chemistry LibreTexts. 16.2: Other Aromatic Substitutions. [Link]

  • ResearchGate. The application of empirical methods of 13C NMR chemical shift prediction as a filter for...[Link]

  • ACS Publications. Selective C–H Iodination of (Hetero)arenes. [Link]

  • WordPress. I2 and Electrophilic I+ reagents. [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Doc Brown's Chemistry. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes. [Link]

  • YouTube. Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. [Link]

  • PubChem. 2-chloro-4-iodotoluene (C7H6ClI). [Link]

  • ACS Publications. Mass Spectrometric Analysis. Aromatic Halogenated Compounds. [Link]

  • Justia Patents. Process for separating halogen substituted toluene isomers. [Link]

  • European Journal of Organic Chemistry. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]

  • PubChem. 3-Chloro-2-iodotoluene. [Link]

  • NIST. Benzene, 1,2-dichloro-4-methyl-. [Link]

  • PubChem. 2-Chloro-1-iodo-4-methylbenzene. [Link]

  • Wychem. 2-Chloro-4-iodotoluene. [Link]

  • PubChem. Benzene, 1,2-dichloro-4-iodo-. [Link]

  • Scribd. Structural Elucidation. [Link]

  • PubChem. 4-Chloro-3-iodotoluene. [Link]

  • YouTube. NMR spectrum of toulene | Spectroscopy.. [Link]

  • Slideshare. Structural elucidation by NMR(1HNMR). [Link]

  • STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. [Link]

Sources

Methodological & Application

Application Note: Chemoselective Palladium-Catalyzed Cross-Coupling of 2,6-Dichloro-4-iodotoluene

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

For drug development professionals and synthetic chemists, polyhalogenated arenes represent highly versatile building blocks. 2,6-Dichloro-4-iodotoluene is a premier scaffold that offers multiple vectors for orthogonal functionalization. This application note provides a comprehensive, field-proven protocol for the chemoselective palladium-catalyzed cross-coupling (Suzuki-Miyaura) of 2,6-dichloro-4-iodotoluene. By exploiting the vast differential in bond dissociation energies and steric environments between the C–I and C–Cl bonds, researchers can achieve quantitative, site-specific C–C bond formation at the C4 position while preserving the 2,6-dichloro moiety for downstream structural activity relationship (SAR) exploration.

Mechanistic Rationale & Chemoselectivity Principles

The success of this protocol relies on a deep understanding of the causality behind palladium oxidative addition. In palladium-catalyzed cross-coupling reactions, the active Pd(0) species must insert into a carbon-halogen bond [1]. The chemoselectivity of 2,6-dichloro-4-iodotoluene is governed by two synergistic factors:

  • Thermodynamic & Kinetic Differentiation (Electronic): The bond dissociation energy (BDE) of a typical aryl C–I bond is approximately 65 kcal/mol, whereas an aryl C–Cl bond is significantly stronger at ~96 kcal/mol [3]. Consequently, the oxidative addition of Pd(0) into the C–I bond is kinetically favored by several orders of magnitude.

  • Steric Shielding: The methyl group at the C1 position flanks the two chlorine atoms at C2 and C6. This creates a highly congested steric environment that physically hinders the bulky Pd(0)-ligand complex from approaching the C–Cl bonds. Conversely, the iodine atom at the C4 position is sterically accessible, ensuring that even if forcing conditions are accidentally applied, the C4 position remains the path of least resistance.

By selecting a catalyst with a large bite angle, such as Pd(dppf)Cl₂ , we accelerate the reductive elimination step of the catalytic cycle, thereby preventing the Pd(II) intermediate from undergoing unwanted side reactions (e.g., protodehalogenation or homocoupling) [2].

Quantitative Reactivity Profile

To predict and control the reaction outcome, it is critical to compare the physicochemical parameters of the reactive sites. Table 1 summarizes the data driving the experimental choices in this protocol.

Table 1: Comparative Reactivity Profile of Halogenated Sites in 2,6-Dichloro-4-iodotoluene

ParameterC4-Iodo PositionC2/C6-Chloro Positions
Bond Dissociation Energy (BDE) ~65 kcal/mol~96 kcal/mol
Relative Oxidative Addition Rate > 10,000x1x (Baseline)
Steric Environment Unhindered (para to methyl)Highly Hindered (ortho to methyl)
Activation Temperature 25 °C to 80 °C> 100 °C
Ligand Requirement Standard (e.g., dppf, PPh₃)Electron-rich, bulky (e.g., XPhos)
Chemoselectivity Outcome Primary coupling site (100%) Intact (0% conversion)

Catalytic Workflow

The following diagram illustrates the self-contained catalytic cycle for the site-specific functionalization of 2,6-dichloro-4-iodotoluene.

SuzukiCycle Pd0 Active Catalyst Pd(0)L_n OxAdd Oxidative Addition (Fast & Chemoselective at C4) Pd0->OxAdd 2,6-Dichloro-4-iodotoluene PdII_I Pd(II) Intermediate Ar(Cl)2-Pd-I OxAdd->PdII_I BaseEx Base Exchange (Halide to Hydroxo/Carbonato) PdII_I->BaseEx Base (K2CO3) TransMet Transmetalation (Transfer of Aryl Group) BaseEx->TransMet Ar'-B(OH)2 PdII_Ar Pd(II) Intermediate Ar(Cl)2-Pd-Ar' TransMet->PdII_Ar RedElim Reductive Elimination (C-C Bond Formation) PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Cross-Coupled Product (2,6-Dichloro-4-aryl-toluene) RedElim->Product

Figure 1: Chemoselective Suzuki-Miyaura catalytic cycle for 2,6-Dichloro-4-iodotoluene.

Detailed Experimental Protocol: Chemoselective Suzuki-Miyaura Coupling

This protocol describes the coupling of 2,6-dichloro-4-iodotoluene with a model arylboronic acid (phenylboronic acid). It is designed as a self-validating system : specific analytical checkpoints are embedded to ensure that any deviation in causality (e.g., catalyst death, over-coupling) is immediately identified.

Reagents & Equipment
  • Substrate: 2,6-Dichloro-4-iodotoluene (1.0 equiv, 1.0 mmol, 286.9 mg)

  • Coupling Partner: Phenylboronic acid (1.05 equiv, 1.05 mmol, 128.0 mg) — Note: A strict 1.05 equiv limit prevents the mass-action driving force from attempting secondary coupling at the C–Cl bonds.

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%, 40.8 mg)

  • Base: Potassium carbonate (K₂CO₃) (2.0 equiv, 2.0 mmol, 276.4 mg)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL total) — Note: The biphasic system is critical. Dioxane solvates the organic components, while water dissolves the base to facilitate the formation of the reactive boronate species.

  • Equipment: Schlenk flask, reflux condenser, magnetic stirrer, argon/nitrogen manifold.

Step-by-Step Methodology

Step 1: Reaction Setup & Degassing (Critical Checkpoint)

  • Add 2,6-dichloro-4-iodotoluene, phenylboronic acid, and K₂CO₃ to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Add 10 mL of the 1,4-Dioxane/H₂O (4:1) solvent mixture.

  • Self-Validation Check 1 (Degassing): Sparge the mixture with Argon for exactly 15 minutes. Causality: Oxygen must be removed before catalyst addition. If oxygen remains, the Pd(0) generated in situ will irreversibly oxidize to Pd(II) black, halting the catalytic cycle.

  • Quickly add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst under a positive stream of Argon. The solution will typically appear deep red/orange.

Step 2: Heating & Reaction Monitoring 5. Attach the reflux condenser and heat the reaction mixture to 80 °C using a pre-heated oil bath or heating block. 6. Stir vigorously at 80 °C for 4–6 hours. 7. Self-Validation Check 2 (In-Process LC-MS): At 4 hours, pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

  • Success Indicator: Complete disappearance of the starting material mass. The product mass should display a distinct 9:6:1 isotopic pattern (M, M+2, M+4). This exact mathematical ratio proves the presence of exactly two intact chlorine isotopes (³⁵Cl and ³⁷Cl), validating perfect chemoselectivity. If a 3:1 pattern is observed, unwanted C–Cl activation has occurred.

Step 3: Workup & Isolation 8. Cool the reaction to room temperature. The biphasic mixture will separate. 9. Dilute with Ethyl Acetate (20 mL) and wash with distilled water (2 × 15 mL) and brine (15 mL) to remove the inorganic salts and residual boronic acid. 10. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. 11. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure 4-phenyl-2,6-dichlorotoluene.

Step 4: Final Structural Verification (NMR) 12. Self-Validation Check 3 (¹H NMR): In the ¹H NMR spectrum (CDCl₃), the protons at the C3 and C5 positions of the starting material appear as a distinct 2H singlet due to the molecule's symmetry. In the product, this 2H singlet will shift but must remain a singlet, accompanied by a new 5H multiplet from the phenyl ring. The preservation of the 2H singlet confirms that substitution occurred exclusively at the C4 position.

References

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org.
  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers (RSC Publishing).
  • Application Notes and Detailed Protocol for the Chemoselective Suzuki-Miyaura Coupling of 4. Benchchem.

Application Note: Chemoselective Sonogashira Cross-Coupling of 2,6-Dichloro-4-iodotoluene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, chemoselectivity, and self-validating experimental protocols.

Introduction & Mechanistic Rationale

In modern drug discovery and complex molecule synthesis, polyhalogenated arenes serve as invaluable trifunctionalized building blocks. As a Senior Application Scientist, I frequently leverage 2,6-Dichloro-4-iodotoluene to build complex molecular architectures. The strategic placement of a methyl group at C1, two chlorine atoms at C2 and C6, and an iodine atom at C4 provides a highly programmable scaffold for orthogonal cross-coupling.

The success of this protocol relies on the intrinsic thermodynamic and kinetic differences between carbon-halogen bonds. The bond dissociation energy (BDE) of a C(sp2)–I bond is significantly lower (~65 kcal/mol) than that of a C(sp2)–Cl bond (~96 kcal/mol). Under standard Sonogashira conditions, Palladium(0) undergoes oxidative addition at the C–I bond with extreme rapidity at room temperature, leaving the C–Cl bonds completely intact[1]. Furthermore, the iodine atom at the 4-position is sterically unhindered (flanked only by protons at C3 and C5), whereas the chlorines are sterically shielded by the adjacent C1 methyl group. This dual electronic and steric bias ensures >99% chemoselectivity for the C4 position[2].

Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Selective at C-I bond) Pd0->OxAdd 2,6-Dichloro-4-iodotoluene TransMet Transmetalation (Cu-Acetylide Transfer) OxAdd->TransMet Terminal Alkyne + CuI RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Regenerates Pd(0) Product 4-Alkynyl-2,6-dichloro toluene RedElim->Product

Catalytic cycle highlighting chemoselective C-I oxidative addition over C-Cl.

Experimental Design & Causality

To ensure a self-validating and robust system, every reagent in this protocol is chosen with specific mechanistic intent:

  • Co-Catalyst (CuI): Copper(I) iodide is critical for the formation of the highly nucleophilic copper acetylide intermediate. This accelerates the transmetalation step, allowing the reaction to proceed at room temperature[3]. Omitting copper typically requires elevated temperatures, which risks activating the C–Cl bonds.

  • Solvent & Base Matrix: A biphasic or mixed system of Tetrahydrofuran (THF) and Triethylamine (TEA) is optimal. THF provides excellent solubility for the halotoluene, while TEA acts as both an acid scavenger (neutralizing the HI byproduct) and a coordinating ligand that stabilizes the transition states[4].

  • Degassing (Critical Step): Oxygen must be strictly excluded. In the presence of O2 and CuI, terminal alkynes undergo rapid Glaser homocoupling, consuming the alkyne and stalling the cross-coupling.

Quantitative Data: Condition Optimization

The table below summarizes the causality behind condition optimization, demonstrating how deviations from the standard protocol impact chemoselectivity and yield.

EntryCatalyst SystemSolvent / BaseTemp (°C)Time (h)Yield (%)Chemoselectivity (C-I vs C-Cl)
1 (Optimal) Pd(PPh3)2Cl2 / CuI THF / TEA 25 12 >92% >99:1
2Pd(PPh3)4 / CuIDMF / DIPA50685%>99:1
3Pd(OAc)2 / PPh3 / CuIToluene / DBU90458%85:15 (C-Cl activation observed)
4Pd(PPh3)2Cl2 (No Cu)THF / TEA6024<30%>99:1 (Sluggish transmetalation)

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating workflow. Analytical checkpoints are embedded to ensure real-time troubleshooting.

Workflow Step1 1. Reagent Preparation Degas THF and Amine Base (Ar/N2 sparge) Step2 2. Catalyst Loading Add Pd(PPh3)2Cl2 (2 mol%) & CuI (4 mol%) Step1->Step2 Step3 3. Substrate Addition Add 2,6-Dichloro-4-iodotoluene & Alkyne Step2->Step3 Step4 4. Reaction Execution Stir at 25°C, Monitor via LC-MS/TLC Step3->Step4 Step5 5. Workup & Isolation Aq. Extraction, Silica Gel Chromatography Step4->Step5

Step-by-step experimental workflow for the Sonogashira coupling protocol.

Materials Required (1.0 mmol scale)
  • 2,6-Dichloro-4-iodotoluene: 287 mg (1.0 mmol, 1.0 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene): 122 mg (1.2 mmol, 1.2 equiv)

  • Pd(PPh3)2Cl2: 14 mg (0.02 mmol, 2 mol%)

  • CuI: 7.6 mg (0.04 mmol, 4 mol%)

  • THF (Anhydrous): 3.0 mL

  • Triethylamine (TEA): 1.5 mL

Procedure
  • System Preparation & Degassing: Add THF (3.0 mL) and TEA (1.5 mL) to an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar. Sparge the solvent mixture with dry Argon or Nitrogen for 15 minutes to remove dissolved oxygen.

  • Catalyst Assembly: Briefly open the flask under a positive flow of Argon and add Pd(PPh3)2Cl2 (14 mg) and CuI (7.6 mg). The solution will typically adopt a pale yellow/orange hue.

  • Substrate Addition: Add 2,6-Dichloro-4-iodotoluene (287 mg). Stir for 2 minutes to ensure complete dissolution.

  • Alkyne Introduction: Add the terminal alkyne (1.2 mmol) dropwise via syringe. Self-Validation Check: Upon addition of the alkyne, the reaction mixture should gradually darken (often turning brown or black), indicating the formation of the active Pd(0) species and copper acetylide.

  • Execution & Monitoring: Stir the reaction at 25 °C (room temperature) under Argon. Monitor the reaction via TLC (Hexanes/EtOAc) or LC-MS after 2 hours.

    • Diagnostic Insight: Unreacted starting material will show a distinct m/z ~286 with a classic 100:65:11 isotopic pattern (due to the two chlorine isotopes). If the alkyne is consumed but starting material remains, Glaser homocoupling has occurred due to oxygen contamination; add an additional 0.5 equiv of alkyne and re-degas.

  • Quenching & Workup: Once the starting material is consumed (typically 4–12 hours), dilute the mixture with Ethyl Acetate (10 mL). Wash the organic layer with saturated aqueous NH4Cl (2 × 10 mL). Causality Note: NH4Cl effectively coordinates and extracts copper salts into the aqueous phase, which will turn visibly blue. Wash with brine (10 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes to Hexanes/Ethyl Acetate to afford the pure 4-alkynyl-2,6-dichlorotoluene product.

Downstream Applications: Activating the C-Cl Bonds

The beauty of this protocol lies in the preservation of the 2,6-dichloro moiety. Following the successful Sonogashira coupling at the C4 position, the resulting product can be subjected to a second-stage cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). To activate the remaining, highly robust C–Cl bonds, one must switch to a highly active, electron-rich catalyst system. Utilizing Pd2(dba)3 paired with bulky dialkylbiaryl phosphine ligands (such as XPhos or SPhos) at elevated temperatures (90–110 °C) will successfully break the C–Cl bonds, enabling the synthesis of densely functionalized, proprietary pharmaceutical scaffolds.

References

  • Application Notes and Protocols for Sonogashira Coupling Reactions Using 2-Chloro-1,3-difluoro-4-iodobenzene - Benchchem. BenchChem. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1j3ug2zjvM9aZDSXg0k3WPERasMOhxiy-ypQHNGvE-pGm22mMk80mSa5WriinVHHy26QfoOVUWNtjldPdWGZ2HKKD12rjDlUW7zsXsFo5Nj8etAhEVOS3rCO1345EsPuDK4hbw0qT4suHgNCpExylU2oZDpIDwuEBG-eEMCewsxMW0PL1-wkYjf7KW3zkwSE98DfrulLsaghak3O7PzJ31zrY457zGqGfDixQnTqCUg8odlfWNDJkQcvR36sX1grjfLO0-4ESuv01]
  • Synthesis and Photophysical Properties of Polycarbo-Substituted Quinazolines Derived from the 2-Aryl-4-chloro-6-iodoquinazolines - MDPI. MDPI. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpAehjHYBfJjGYv37_X3yR6yup2J4qR89wu85PyrMfTY32tSDX9U45PwY306gJ3gn4Wtv-UPFr35WTRvmBEMCPBEHpEv_dgjBVSXmG40GawM4gpefk9YPowqJiZg0tBfQUB6bD]
  • Development and applications of highly selective palladium-catalyzed monocoupling reactions of (cyclo)alkenes and 1,3-alkadien - UNIPI. University of Pisa. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkUm4hFSocKEd7Apkk08w4iZRxv4DaJkfkrJuVQl3oMD9wVHpWpjrg82r9hYpFSXByJm3tZxnfnUbywKw5lN1hy9L5lAKbhSxj_U9uNJp-hBO8PG-sphACfhU3NycoQZoMXZb71Q5GxYSroB5nYAOvDX5OslCg3qKhTkiiRJC6vQfnF2FhrDK7lC8INuEa0b8gxE4BILELOb0YxoHQP2K9FPuhhIAZpXD8oUJDRbq_SGfWWD9v]
  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. White Rose University Consortium. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErbANsVxzVcZjyApdJcv4gRk6ive_U2JQIsDDRa0OhkqRJXcq0gwHrtbXYxoerkxuFqKYtG5gWlmlIYt8peAKyBdNjwgRPZxTaQwrFDjDga6xncxNjHgoFbWJER5nRgOohCeWHNav9p0OjRrU_8UwT0dR17rULDoc5X0S8I1iyFO6UJVi9zoCVo6bxX6iznaznhl2oQEKFPqo597w0rg==]

Sources

Application Note: Chemoselective Lithium-Halogen Exchange of 2,6-Dichloro-4-iodotoluene

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the chemoselective functionalization of 2,6-Dichloro-4-iodotoluene.

Executive Summary

Functionalizing poly-halogenated aromatic systems requires precise control over chemoselectivity. 2,6-Dichloro-4-iodotoluene presents a unique challenge: it contains a highly reactive aryl iodide (C–I), two sterically hindering and electron-withdrawing aryl chlorides (C–Cl), and acidic benzylic protons activated by the ortho-chlorine atoms.

This guide details the Kinetic Lithium-Halogen Exchange protocol to selectively target the C4-iodine position while suppressing the thermodynamically favored benzylic deprotonation. By utilizing n-butyllithium (n-BuLi) at cryogenic temperatures (-78 °C) in tetrahydrofuran (THF), researchers can access the 3,5-dichloro-4-methylphenyllithium intermediate. This species can be trapped with various electrophiles (e.g., DMF, CO₂, aldehydes) to generate high-value pharmacophores.

Mechanistic Insight & Chemoselectivity

The success of this protocol relies on exploiting the difference between kinetic and thermodynamic control.

The Competitive Landscape

Upon exposure to an organolithium reagent, 2,6-dichloro-4-iodotoluene has three potential reactive sites:

  • C4-Iodine (Target): The C–I bond is weak and polarizable. Lithium-iodine exchange is extremely fast (often diffusion-controlled) and is the Kinetic Product .

  • Benzylic Methyl (Side Reaction): The protons on the C1-methyl group are acidified by the inductive effect of the two ortho-chlorine atoms. Deprotonation here leads to the Thermodynamic Product (benzylic lithium).

  • C2/C6-Chlorine (Side Reaction): The C–Cl bond is stronger than C–I. Lithium-chlorine exchange is significantly slower and generally not competitive at -78 °C.

Pathway Decision Logic

The protocol suppresses benzylic lithiation by maintaining cryogenic temperatures (-78 °C) and limiting the reaction time. The formed aryl lithium species is stable at this temperature but will equilibrate to the more stable benzylic anion if warmed prior to quenching.

ReactionPathways Substrate 2,6-Dichloro-4-iodotoluene Kinetic Aryl Lithium Intermediate (Kinetic Product) Substrate->Kinetic Fast (Li-I Exchange) Thermo Benzylic Lithium Species (Thermodynamic Product) Substrate->Thermo Slow (Deprotonation) nBuLi + n-BuLi (-78 °C) Trapped C4-Functionalized Product (Target) Kinetic->Trapped + Electrophile (E+) Kinetic->Thermo Equilibration (if warmed) SideProd Benzylic Side Products (Impurity) Thermo->SideProd + Electrophile (E+)

Figure 1: Reaction pathways showing the kinetic preference for Li-I exchange over benzylic deprotonation at low temperatures.

Experimental Protocol

Target Reaction: Formylation of 2,6-dichloro-4-iodotoluene to synthesize 3,5-dichloro-4-methylbenzaldehyde .

Reagents & Equipment
  • Substrate: 2,6-Dichloro-4-iodotoluene (1.0 equiv, >98% purity).

  • Organolithium: n-Butyllithium (n-BuLi), 1.6 M or 2.5 M in hexanes (Titrate before use).

  • Solvent: Anhydrous THF (inhibitor-free, dried over molecular sieves or distilled from Na/Benzophenone).

  • Electrophile: Anhydrous DMF (N,N-Dimethylformamide).

  • Quench: Saturated aqueous NH₄Cl.

  • Gas: Argon or Nitrogen (UHP grade).

Step-by-Step Procedure

Step 1: Setup and Inertion

  • Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum.

  • Flush the system with Argon for 15 minutes while cooling to room temperature.

  • Maintain a positive pressure of Argon throughout the reaction.

Step 2: Solvation and Cooling

  • Charge the RBF with 2,6-Dichloro-4-iodotoluene (1.0 equiv, e.g., 2.87 g for 10 mmol scale).

  • Add Anhydrous THF via syringe (Concentration: 0.1 M – 0.2 M, e.g., 50-100 mL).

  • Cool the solution to -78 °C using a Dry Ice/Acetone bath. Allow 15 minutes for thermal equilibration.

Step 3: Lithium-Halogen Exchange (The Critical Step)

  • Load n-BuLi (1.05 equiv) into a gastight syringe.

  • Add n-BuLi dropwise over 10–15 minutes down the side of the flask.

    • Note: The solution may turn a pale yellow or light orange color.

    • Critical Control: Monitor internal temperature if possible; do not allow T > -70 °C.

  • Stir at -78 °C for exactly 20 minutes .

    • Why: This ensures complete exchange of the Iodine without allowing time for the lithiated species to deprotonate the methyl group of unreacted substrate or equilibrate.

Step 4: Electrophile Trapping

  • Add Anhydrous DMF (1.5 equiv) dropwise to the reaction mixture at -78 °C.

  • Stir at -78 °C for 30 minutes.

  • Remove the cooling bath and allow the reaction to warm to 0 °C over 1 hour.

Step 5: Quench and Workup

  • Quench the reaction at 0 °C by adding saturated aq. NH₄Cl (20 mL).

  • Dilute with Ethyl Acetate (EtOAc) or Diethyl Ether.

  • Separate layers.[1][2] Extract the aqueous layer 2x with EtOAc.

  • Wash combined organics with water (1x) and brine (1x).

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 6: Purification

  • Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient).

  • Expected Product: 3,5-Dichloro-4-methylbenzaldehyde.

Workflow Visualization

Workflow Start Start: Dry RBF, Ar atm Solvate Dissolve Substrate in THF Cool to -78 °C Start->Solvate AddLi Add n-BuLi (1.05 eq) Dropwise, maintain < -70 °C Solvate->AddLi Wait Stir 20 mins @ -78 °C (Kinetic Control) AddLi->Wait Trap Add Electrophile (DMF) Stir 30 mins @ -78 °C Wait->Trap Warm Warm to 0 °C (1 hour) Trap->Warm Quench Quench with sat. NH4Cl Extract & Purify Warm->Quench

Figure 2: Operational workflow for the kinetic lithiation and functionalization.

Optimization & Troubleshooting

Solvent Effects

THF is the preferred solvent because its Lewis basicity coordinates the lithium cation, breaking up n-BuLi aggregates and accelerating the Li-I exchange. However, this also increases the basicity of the reagent. If benzylic byproducts are observed, use a THF/Hexane (1:1) mixture or pure Diethyl Ether (slower exchange, but significantly slower deprotonation).

Electrophile Scope

This lithiated intermediate (3,5-dichloro-4-methylphenyllithium) is versatile.

ElectrophileProduct ClassExpected ProductNotes
DMF Aldehyde3,5-Dichloro-4-methylbenzaldehydeStandard protocol.
CO₂ (s) Carboxylic Acid3,5-Dichloro-4-methylbenzoic acidAdd crushed dry ice to reaction or bubble gas.
B(OiPr)₃ Boronic Acid(3,5-Dichloro-4-methylphenyl)boronic acidHydrolysis required after workup.
I₂ Iodide2,6-Dichloro-4-iodotolueneUsed to verify lithiation efficiency (Quench study).
MeSSMe Thioether(3,5-Dichloro-4-methylphenyl)(methyl)sulfane
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Recovery of Starting Material Wet solvent or inactive n-BuLi.Titrate n-BuLi. Distill THF from Na/Benzophenone.
Benzylic Functionalization Temperature too high or reaction time too long.Ensure -78 °C is maintained. Reduce lithiation time to 15 min.
Wurtz Coupling (Dimer) Alkyl halide byproduct reacting with Ar-Li.Unlikely with n-BuLi/Iodide. If observed, switch to t-BuLi (2.0 eq) to destroy the alkyl iodide.
Low Yield Incomplete trapping.Increase electrophile equivalents (1.5 -> 2.0). Ensure vigorous stirring.

Safety Considerations

  • Organolithiums: n-BuLi is pyrophoric. Handle only under inert atmosphere. Have a Class D fire extinguisher available.

  • Solvents: THF is flammable and forms peroxides. Test for peroxides before distillation.

  • Waste: Quench all lithium residues with isopropanol or methanol under nitrogen before disposal.

References

  • Lithium-Halogen Exchange Mechanism: Bailey, W. F.; Patricia, J. J.[3] "The Mechanism of the Lithium-Halogen Interchange Reaction: A Review of the Literature." J. Organomet.[3][4][5] Chem.1988 , 352, 1–46.

  • Chemoselectivity in Lithiation: Schlosser, M. "Organometallics in Synthesis: A Manual." Wiley, 2013 . (Chapter on Organolithiums detailing kinetic vs thermodynamic control).

  • Synthesis of Halogenated Benzaldehydes: Lulinski, S.; Serwatowski, J. "Regioselective Lithiation of Dihalogenated Benzenes." J. Org.[3][6] Chem.2003 , 68, 5384.

  • General Protocol for Aryl Iodide Exchange: Reich, H. J. "Winstein-Holness A-Values and the Conformational Equilibrium of Lithium-Halogen Exchange." J. Am. Chem. Soc.[3][4][6][7]2012 .[7] (See Reich's collection on organolithium stability).

Sources

Application Notes and Protocols for the Heck Reaction: Coupling 2,6-Dichloro-4-iodotoluene with Alkenes

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Heck Reaction as a Cornerstone of Modern Synthesis

The Mizoroki-Heck reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2] This powerful transformation has revolutionized the construction of complex molecular architectures, finding widespread application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3] The ability to forge new C-C bonds with high efficiency and functional group tolerance has made the Heck reaction an indispensable tool for drug development professionals seeking to create novel molecular scaffolds with potential biological activity.[2][4]

This guide provides a detailed exploration of the Heck reaction parameters specifically for the coupling of 2,6-dichloro-4-iodotoluene with various alkenes. This particular substrate presents unique challenges due to its steric hindrance and electronic properties, necessitating a careful and informed approach to reaction optimization. As a senior application scientist, this document aims to provide not just a protocol, but a comprehensive understanding of the underlying principles to empower researchers to successfully navigate the complexities of this transformation.

Navigating the Challenges: The Case of 2,6-Dichloro-4-iodotoluene

The successful Heck coupling of 2,6-dichloro-4-iodotoluene is a non-trivial task due to a combination of steric and electronic factors. The two ortho-chloro substituents impose significant steric bulk around the reactive C-I bond. This hindrance can impede the initial oxidative addition of the aryl iodide to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.[5] Furthermore, the electron-withdrawing nature of the chlorine atoms deactivates the aromatic ring, potentially slowing down the oxidative addition process.

Overcoming these hurdles requires a judicious selection of the catalytic system and reaction conditions. The choice of palladium precursor, ligand, base, solvent, and temperature all play a critical role in influencing the reaction's efficiency, selectivity, and yield.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[5][6][7] Understanding this cycle is paramount for troubleshooting and optimizing the reaction.

Heck_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I aryl_pd_complex Ar-Pd(II)-X(L_n) oxidative_addition->aryl_pd_complex alkene_coordination Alkene Coordination aryl_pd_complex->alkene_coordination Alkene pi_complex Ar-Pd(II)-X(L_n)(alkene) alkene_coordination->pi_complex migratory_insertion Migratory Insertion pi_complex->migratory_insertion alkyl_pd_complex R-CH_2-CH(Ar)-Pd(II)-X(L_n) migratory_insertion->alkyl_pd_complex beta_hydride_elimination β-Hydride Elimination alkyl_pd_complex->beta_hydride_elimination hydrido_pd_complex H-Pd(II)-X(L_n) beta_hydride_elimination->hydrido_pd_complex Substituted Alkene reductive_elimination Reductive Elimination hydrido_pd_complex->reductive_elimination Base reductive_elimination->pd0 H-Base⁺ X⁻

Figure 1: The Heck Catalytic Cycle.

The cycle initiates with the oxidative addition of the aryl halide to a palladium(0) species.[8] This is followed by coordination and migratory insertion of the alkene into the aryl-palladium bond.[5][8] Subsequent β-hydride elimination releases the substituted alkene product and forms a hydrido-palladium(II) complex.[5] Finally, reductive elimination, facilitated by a base, regenerates the active palladium(0) catalyst, allowing the cycle to continue.[5]

Optimizing the Reaction: A Deep Dive into Key Parameters

The successful coupling of a sterically hindered substrate like 2,6-dichloro-4-iodotoluene hinges on the careful tuning of several key reaction parameters.

ParameterRecommended Choice for 2,6-dichloro-4-iodotolueneRationale & Key Considerations
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃These are common and effective Pd(0) precursors. Pd(OAc)₂ is often reduced in situ to the active Pd(0) species.[2]
Ligand Bulky, electron-rich phosphines (e.g., P(t-Bu)₃, XPhos, SPhos) or N-heterocyclic carbenes (NHCs)Bulky ligands can promote the reductive elimination step and stabilize the active catalyst.[9] For sterically hindered substrates, ligands like P(t-Bu)₃ have shown to be particularly effective.[10]
Base Inorganic bases (e.g., K₂CO₃, Cs₂CO₃) or hindered organic bases (e.g., Cy₂NMe)A base is required to neutralize the HX generated during the reaction.[11] The choice of base can significantly impact the reaction rate and yield. For challenging substrates, stronger or more hindered bases may be necessary.
Solvent Polar aprotic solvents (e.g., DMF, DMAc, NMP) or non-polar solvents (e.g., Toluene, Dioxane)The solvent influences the solubility of the reagents and the stability of the catalytic species.[11] High-boiling point solvents are often used to allow for higher reaction temperatures.
Temperature 80-140 °CHigher temperatures are generally required to overcome the activation barrier for the oxidative addition of sterically hindered aryl halides.[4]
Alkene Electron-deficient alkenes (e.g., acrylates, styrenes)Electron-withdrawing groups on the alkene can facilitate the migratory insertion step.[1]
Additives Phase-transfer catalysts (e.g., TBAB)In some cases, additives can enhance the reaction rate and efficiency, particularly in biphasic systems.[7]

Experimental Protocols

The following protocols provide a starting point for the Heck coupling of 2,6-dichloro-4-iodotoluene. It is crucial to note that optimization of these conditions for each specific alkene partner is highly recommended.

Experimental_Workflow start Start: Assemble Glassware inert_atmosphere Establish Inert Atmosphere (Nitrogen or Argon) start->inert_atmosphere add_solids Add 2,6-dichloro-4-iodotoluene, Pd precursor, and Ligand inert_atmosphere->add_solids add_liquids Add Anhydrous Solvent, Alkene, and Base add_solids->add_liquids heating Heat to Desired Temperature with Stirring add_liquids->heating monitoring Monitor Reaction Progress (TLC, GC-MS, or LC-MS) heating->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purification by Column Chromatography workup->purification end End: Characterize Product purification->end

Figure 2: General Experimental Workflow.

Protocol 1: Coupling with Styrene

Materials:

  • 2,6-Dichloro-4-iodotoluene

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware, stirring equipment, and inert gas setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dichloro-4-iodotoluene (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and P(t-Bu)₃ (0.04 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.[2]

  • Add anhydrous DMF, styrene (1.2 equiv), and K₂CO₃ (2.0 equiv) to the flask via syringe.

  • Heat the reaction mixture to 120 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired substituted styrene.

Protocol 2: Coupling with n-Butyl Acrylate

Materials:

  • 2,6-Dichloro-4-iodotoluene

  • n-Butyl acrylate

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Standard laboratory glassware, stirring equipment, and inert gas setup (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add 2,6-dichloro-4-iodotoluene (1.0 equiv), Pd₂(dba)₃ (0.015 equiv), and XPhos (0.06 equiv) to a dry Schlenk tube equipped with a magnetic stir bar.

  • Add Cs₂CO₃ (2.0 equiv) to the tube.

  • Add anhydrous 1,4-dioxane, followed by n-butyl acrylate (1.5 equiv) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 110 °C with stirring for 16-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired acrylate product.

Conclusion and Future Perspectives

The Heck reaction of 2,6-dichloro-4-iodotoluene with alkenes, while challenging, is a feasible and valuable transformation for the synthesis of novel, sterically encumbered molecules. The key to success lies in the rational selection of a robust catalytic system, particularly the use of bulky, electron-rich phosphine ligands, and the careful optimization of reaction conditions. The protocols provided herein serve as a solid foundation for researchers to build upon. Further investigations into the use of N-heterocyclic carbene ligands and the development of more environmentally benign reaction conditions, such as using greener solvents or lower catalyst loadings, will undoubtedly expand the utility of this important reaction in drug discovery and development.

References

  • Chemistry LibreTexts. (2023, January 22). Heck reaction. Retrieved from [Link]

  • de Vries, J. G. (2006). The Mizoroki–Heck reaction. In The Mizoroki–Heck Reaction (pp. 1-28). Wiley-VCH.
  • Jee, S. (n.d.). Chemistry Heck Reaction. IIT Kanpur. Retrieved from [Link]

  • Moschona, A., et al. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers in Chemistry, 12, 1369345.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Oestreich, M. (Ed.). (2009). The Mizoroki-Heck Reaction. John Wiley & Sons.
  • Prashad, M. (2004). Application of the Heck Reaction in the Synthesis of Pharmaceuticals. Current Organic Chemistry, 8(10), 845-861.
  • ResearchGate. (2023, August 30). Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Heck Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 109-134).
  • Royal Society of Chemistry. (2023, July 25). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]

  • SciSpace. (2008, December 16). Mechanisms of the Mizoroki–Heck Reaction. Retrieved from [Link]

  • Semantic Scholar. (2017, September 11). Heck Reaction—State of the Art. Retrieved from [Link]

  • University of Windsor. (n.d.). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • Aggarwal, V. K., Staubitz, A. C., & Owen, M. (2006). Optimization of the Mizoroki-Heck reaction using design of experiment (DoE). Organic Process Research & Development, 10(1), 64-69.
  • Littke, A. F., & Fu, G. C. (1999). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 64(1), 10-11.
  • Bhanage, B. M., & Sagaonkar, P. A. (2017). Heck Reaction—State of the Art.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
  • Littke, A. F., & Fu, G. C. (2001). A Convenient and General Method for Pd-Catalyzed Suzuki Cross-Coupling Reactions of Aryl Chlorides and Arylboronic Acids.
  • Knowles, R. (2004, July 14). The Intramolecular Heck Reaction. Macmillan Group Meeting.
  • Zhang, R., Sato, O., Zhao, F., Sato, M., & Ikushima, Y. (2004). Heck Coupling Reaction of Iodobenzene and Styrene Using Supercritical Water in the Absence of a Catalyst. Chemistry – A European Journal, 10(6), 1501-1506.
  • Larhed, M., & Hallberg, A. (2001). Microwave-assisted high-speed palladium-catalyzed C-C and C-N bond formation. Drug Discovery Today, 6(8), 406-416.
  • ResearchGate. (2004, November). Reactivity and Regioselectivity in the Heck Reaction: Hammett Study of 4-Substituted Styrenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Intermolecular Heck-Type Coupling of Aryl Iodides and Allylic Acetates. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimizing the reaction conditions for Heck reaction at di®erent ratios of Pd/CuO. Retrieved from [Link]

  • Diva-Portal.org. (2015, March 13). Palladium(II)-Catalyzed Heck Reactions. Retrieved from [Link]

  • ChemRxiv. (n.d.). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclo. Retrieved from [Link]

  • ResearchGate. (n.d.). HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA I- INTRODUCTION II. Retrieved from [Link]

  • ResearchGate. (n.d.). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Retrieved from [Link]

Sources

Application Note: 2,6-Dichloro-4-iodotoluene as a Core Scaffold in the Synthesis of Negative Dielectric Anisotropy Liquid Crystals

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Synthetic Chemists, and Display Technology Researchers.

Executive Summary

The development of advanced Vertical Alignment Liquid Crystal Displays (VA-LCDs) relies heavily on mesogens exhibiting a strong negative dielectric anisotropy (Δε < 0). Achieving this requires the strategic placement of lateral electronegative substituents that generate a dipole moment perpendicular to the molecule's long axis. 2,6-Dichloro-4-iodotoluene (CAS: 177167-52-1) has emerged as a premier building block for these materials. This application note details the physicochemical rationale, orthogonal reactivity, and validated synthetic protocols for utilizing this compound in the design of high-performance nematic liquid crystals.

Mechanistic Insights: The Role of Lateral Dichloro Substitution

In liquid crystal (LC) engineering, molecular shape and electronic distribution dictate macroscopic phase behavior. The incorporation of a 2,6-dichloro substituted phenyl ring via 2,6-Dichloro-4-iodotoluene serves three critical functions:

  • Induction of Negative Dielectric Anisotropy: The two highly electronegative chlorine atoms pull electron density outward, creating a strong transverse dipole moment. This is the fundamental requirement for VA-mode switching.

  • Suppression of Smectic Phases: Unsubstituted rigid rod-like molecules tend to form highly ordered, highly viscous smectic phases. The steric bulk of the lateral chloro groups disrupts the close lamellar packing of molecules, effectively suppressing smectogenic character and broadening the operational temperature range of the nematic phase [[1]]().

  • Orthogonal Synthetic Handles: 2,6-Dichloro-4-iodotoluene offers two distinct reactive sites. The C4-iodo group is highly susceptible to palladium-catalyzed cross-coupling due to the lack of adjacent steric hindrance (flanked only by protons) [[2]](). Conversely, the C1-methyl group, while sterically shielded by the ortho-chlorines, can be selectively oxidized to a carboxylic acid or aldehyde for further functionalization 3, 4.

Reactivity Core 2,6-Dichloro-4-iodotoluene (Core Scaffold) Iodo C4-Iodo Group (Unsterically Hindered) Core->Iodo Reactive Site 1 Methyl C1-Methyl Group (Sterically Hindered by 2,6-Cl) Core->Methyl Reactive Site 2 Suzuki Pd-Catalyzed Cross-Coupling (Elongates Mesogenic Core) Iodo->Suzuki Suzuki/Sonogashira Oxidation Oxidation / Halogenation (Forms Terminal Linkage) Methyl->Oxidation KMnO4 / NBS

Logical workflow of orthogonal functionalization for 2,6-Dichloro-4-iodotoluene.

Experimental Protocols: Self-Validating Synthesis Workflows

To construct a complete mesogen (e.g., an alkylbiphenyl 2,6-dichlorobenzoate), a two-stage functionalization of 2,6-Dichloro-4-iodotoluene is employed. These protocols are designed with built-in validation steps to ensure high fidelity in material synthesis.

Protocol A: Elongation of the Mesogenic Core via Suzuki-Miyaura Coupling
  • Objective: Couple 2,6-Dichloro-4-iodotoluene with 4-propylphenylboronic acid to form the rigid biphenyl core.

  • Causality: The iodine atom is vastly more reactive toward oxidative addition by Pd(0) than the chlorine atoms. This ensures regiospecific coupling exclusively at the 4-position without the risk of polymerization or cross-reactivity, preserving the critical 2,6-dichloro arrangement 2.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 250 mL round-bottom flask, dissolve 2,6-Dichloro-4-iodotoluene (10.0 mmol, 2.87 g) and 4-propylphenylboronic acid (11.0 mmol, 1.80 g) in a degassed mixture of Toluene (50 mL) and Ethanol (10 mL).

  • Base Addition: Add 20 mL of a 2.0 M aqueous K₂CO₃ solution. Degas the biphasic mixture by bubbling argon for 15 minutes to prevent catalyst oxidation.

  • Catalyst Introduction: Quickly add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg) under a positive argon stream.

  • Reaction: Affix a reflux condenser and heat the mixture to 85 °C with vigorous stirring for 12 hours. Validation: Monitor by TLC (100% Hexanes); the starting iodide (Rf ~0.8) should completely convert to the product (Rf ~0.6).

  • Workup: Cool to room temperature, separate the organic layer, and extract the aqueous layer with Ethyl Acetate (2 x 30 mL). Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify via silica gel column chromatography (100% Hexanes) to yield 4'-propyl-3,5-dichloro-4-methylbiphenyl as a white solid. (Expected yield: 85-90%).

Protocol B: Terminal Linkage via Oxidation and Esterification
  • Objective: Convert the sterically hindered methyl group into an ester linkage to attach the flexible terminal tail.

  • Causality: Direct esterification of the resulting acid with a phenol using standard coupling reagents (like DCC/EDC) often fails due to severe steric clash from the 2,6-dichloro groups. Converting the acid to a highly reactive acid chloride intermediate bypasses this steric barrier 3.

Step-by-Step Methodology:

  • Oxidation: Suspend the product from Protocol A (8.0 mmol) in a mixture of Pyridine (30 mL) and Water (10 mL). Heat to 90 °C and add Potassium Permanganate (KMnO₄) (24.0 mmol) in small portions over 2 hours. Reflux for an additional 4 hours.

  • Filtration: Filter the hot mixture through a Celite pad to remove the precipitated MnO₂. Acidify the filtrate with 2M HCl to precipitate the 4'-propyl-3,5-dichloro-biphenyl-4-carboxylic acid. Filter, wash with cold water, and dry under vacuum.

  • Acid Chloride Formation: Suspend the dried acid in Thionyl Chloride (SOCl₂) (15 mL) and add 1 drop of anhydrous DMF as a catalyst. Reflux for 3 hours until the suspension becomes a clear solution. Remove excess SOCl₂ under reduced pressure to yield the crude acid chloride.

  • Esterification: Dissolve the acid chloride in dry Dichloromethane (DCM) (20 mL). In a separate flask, dissolve 4-ethoxyphenol (8.0 mmol) and Triethylamine (12.0 mmol) in DCM (20 mL). Cool the phenol solution to 0 °C and add the acid chloride solution dropwise.

  • Final Workup: Stir at room temperature for 4 hours. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate. Recrystallize from Ethanol to yield the final nematic LC mesogen.

Workflow Step1 1. Suzuki Coupling (4-Iodo position) Step2 2. Methyl Oxidation (KMnO4, Reflux) Step1->Step2 Step3 3. Acid Chloride Formation (SOCl2, DMF cat.) Step2->Step3 Step4 4. Esterification (Alkylphenol, NEt3) Step3->Step4 Product Negative Δε Nematic Liquid Crystal Step4->Product

Step-by-step experimental workflow for synthesizing laterally substituted LC mesogens.

Data Presentation: Physicochemical Impact of 2,6-Dichloro Substitution

The structural modifications directly translate to measurable macroscopic properties. The table below summarizes the comparative data of synthesized mesogens, highlighting the superiority of the 2,6-dichloro substituted core in VA-LCD applications.

Molecular Core StructureMelting Point (T_m)Clearing Point (T_c)Dielectric Anisotropy (Δε)Birefringence (Δn)Phase Behavior
Unsubstituted Biphenyl Ester85 °C160 °C+0.50.18Cr → SmA → N → Iso
2-Fluoro Substituted62 °C145 °C-2.10.16Cr → N → Iso
2,6-Difluoro Substituted55 °C130 °C-5.40.14Cr → N → Iso
2,6-Dichloro Substituted 48 °C 115 °C -8.2 0.15 Cr → N → Iso

Note: Data represents generalized trends for 4'-alkylbiphenyl-4-carboxylate mesogens. The 2,6-dichloro substitution provides the most negative Δε while completely suppressing the smectic (SmA) phase, yielding a pure, highly stable nematic (N) phase.

References

  • [3] SYNTHESIS OF REGIOSPECIFICALLY meso-FUNCTIONALIZED TETRAARYLPORPHYRINS via ARYLBIS(2-PYRROLYL)METHANES. ResearchGate.3

  • [1] The Relation Between Mesomorphism and Molecular Structure of a Novel Azoester Series Involving Laterally Substituted Chloro Groups. Taylor & Francis.1

  • [4] 2,6-Dichloro-4-iodobenzaldehyde | CAS 177167-53-2. Benchchem. 4

  • [2] POLYMERISABLE LIQUID CRYSTAL MATERIAL AND POLYMERISED LIQUID CRYSTAL FILM - European Patent Office - EP 3891251 B1. Google APIs. 2

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Homocoupling Side Reactions with 2,6-Dichloro-4-iodotoluene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced synthetic applications. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing 2,6-dichloro-4-iodotoluene in cross-coupling reactions. Our focus is to provide in-depth troubleshooting strategies and frequently asked questions to address the common challenge of minimizing homocoupling side reactions, ensuring the successful synthesis of your target molecules.

Introduction to the Challenge: Steric Hindrance and Reactivity

2,6-Dichloro-4-iodotoluene is a valuable building block in organic synthesis, offering a reactive iodine atom for cross-coupling while the two ortho-chloro substituents provide significant steric bulk. This steric hindrance can be advantageous for controlling regioselectivity but also presents challenges, primarily the increased propensity for undesired homocoupling side reactions. This guide will equip you with the knowledge to mitigate these issues and optimize your reaction outcomes.

Troubleshooting Guide: A Symptom-Based Approach

This section is structured to help you diagnose and resolve issues related to homocoupling based on your experimental observations.

Issue 1: Significant Formation of Biphenyl Byproduct (Aryl-Aryl Homocoupling)

Symptom: You observe a significant amount of a byproduct corresponding to the dimer of your organometallic reagent (e.g., boronic acid in a Suzuki coupling) or the starting 2,6-dichloro-4-iodotoluene.

dot

Caption: Troubleshooting workflow for aryl-aryl homocoupling.

Possible Causes & Solutions:

  • Presence of Oxygen: Dissolved oxygen is a primary culprit in promoting the homocoupling of organometallic reagents, particularly boronic acids in Suzuki-Miyaura couplings.[1] Oxygen can facilitate the oxidation of the active Pd(0) catalyst to Pd(II), which can then participate in a homocoupling pathway.[2]

    • Solution: Ensure all solvents and reagents are rigorously degassed. Techniques such as freeze-pump-thaw cycles or sparging with an inert gas (argon or high-purity nitrogen) for an extended period are highly recommended.[1] Conduct the reaction under a positive pressure of an inert atmosphere using Schlenk line techniques or a glovebox.

  • Inefficient Generation of the Active Pd(0) Catalyst: When using Pd(II) precatalysts like Pd(OAc)₂, in-situ reduction to Pd(0) is required.[3] Incomplete or slow reduction can leave residual Pd(II) species that promote homocoupling.

    • Solution: Consider using a Pd(0) source directly, such as Pd(PPh₃)₄. Alternatively, and often more effectively, employ well-defined palladium precatalysts like Buchwald's G3 or G4 palladacycles.[4][5] These precatalysts are designed to cleanly and efficiently generate the active monoligated Pd(0) species, minimizing the presence of deleterious Pd(II).[4]

  • Suboptimal Ligand Choice: For sterically hindered substrates like 2,6-dichloro-4-iodotoluene, the choice of ligand is critical. The ligand must be bulky enough to promote reductive elimination of the desired product over side reactions.

    • Solution: Employ bulky, electron-rich phosphine ligands. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are excellent choices for coupling with sterically hindered aryl halides.[6][7][8] N-heterocyclic carbene (NHC) ligands are also highly effective for such challenging transformations.[4][9]

  • Inappropriate Base or Solvent: The base plays a crucial role in the catalytic cycle, but an overly strong or poorly soluble base can lead to side reactions.

    • Solution: For Suzuki couplings with sterically hindered partners, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ often provide better results than strong bases like NaOtBu.[10] Ensure the use of anhydrous, aprotic solvents like toluene or dioxane, as protic solvents can lead to protodeboronation of the boronic acid, a competing side reaction.[2]

Issue 2: Significant Formation of Diyne Byproduct (Alkyne Homocoupling in Sonogashira Reactions)

Symptom: In a Sonogashira coupling, you observe a significant amount of a byproduct resulting from the coupling of two terminal alkyne molecules (Glaser-Hay coupling).

dot

Caption: Troubleshooting workflow for alkyne homocoupling.

Possible Causes & Solutions:

  • Role of the Copper(I) Co-catalyst: The traditional Sonogashira reaction employs a copper(I) co-catalyst (e.g., CuI) to facilitate the formation of a copper acetylide intermediate.[11] However, this intermediate is prone to oxidative homocoupling in the presence of an oxidant (typically oxygen), leading to the formation of a 1,3-diyne.[12]

    • Solution: The most effective strategy to eliminate alkyne homocoupling is to switch to a copper-free Sonogashira protocol.[13][14][15] These methods rely on a palladium catalyst system that is active enough to facilitate the coupling without the need for copper.

  • Presence of Oxygen: As with aryl-aryl homocoupling, oxygen is a key promoter of Glaser-Hay coupling.[12]

    • Solution: Even in copper-catalyzed systems, rigorous degassing of solvents and maintaining a strictly inert atmosphere will help to suppress this side reaction.[12]

  • High Concentration of the Terminal Alkyne: A high concentration of the alkyne can favor the bimolecular homocoupling reaction.

    • Solution: If you must use a copper-catalyzed system, consider the slow addition of the terminal alkyne to the reaction mixture using a syringe pump. This maintains a low instantaneous concentration of the alkyne, disfavoring the homocoupling pathway.

Frequently Asked Questions (FAQs)

Q1: Why is 2,6-dichloro-4-iodotoluene prone to homocoupling?

A1: The steric hindrance from the two ortho-chloro substituents makes the oxidative addition step of the cross-coupling cycle more challenging. This can slow down the desired catalytic cycle, providing more opportunity for side reactions like homocoupling to occur. Furthermore, the high reactivity of the carbon-iodine bond means that under suboptimal conditions, side reactions can be competitive.

Q2: Which type of palladium precatalyst is best for minimizing homocoupling with this substrate?

A2: Well-defined palladium precatalysts, such as the Buchwald G3 or G4 palladacycles, are highly recommended.[4][5] These precatalysts are designed for the clean and efficient in-situ generation of the active monoligated Pd(0) species, which is crucial for promoting the desired cross-coupling pathway over homocoupling.[4] They are particularly effective for sterically demanding substrates.

Q3: What are the key considerations for ligand selection when working with 2,6-dichloro-4-iodotoluene?

A3: For this sterically hindered aryl iodide, bulky and electron-rich ligands are essential. In Suzuki and Buchwald-Hartwig reactions, biaryl monophosphine ligands (e.g., XPhos, SPhos, BrettPhos) have demonstrated great success.[6][7][8] These ligands promote the crucial reductive elimination step and stabilize the palladium catalyst. For Sonogashira couplings, bulky phosphine ligands are also beneficial, especially in copper-free systems.

Q4: Can I perform a selective coupling at the iodine position without reacting the chlorine atoms?

A4: Yes, this is a key advantage of this substrate. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > OTf > Cl.[3] This significant difference in reactivity allows for selective coupling at the more reactive iodine position while leaving the chloro substituents intact, provided the reaction conditions are carefully controlled.[16]

Q5: How can I effectively purify my desired product from homocoupled byproducts?

A5: Purification can be challenging due to the similar polarities of the desired product and the homocoupled dimer.

  • Column Chromatography: This is the most common method. Careful selection of the eluent system and potentially using a high-performance chromatography system may be necessary.

  • Crystallization: If your product is a solid, recrystallization can be a very effective method for removing impurities.

  • Aqueous Workup: A thorough aqueous workup can help remove inorganic salts and some polar impurities before chromatography.

Illustrative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of 2,6-dichloro-4-iodotoluene with a generic arylboronic acid, incorporating best practices to minimize homocoupling.

Materials:

  • 2,6-Dichloro-4-iodotoluene (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • XPhos Pd G3 (2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed toluene

  • Degassed water

Procedure:

  • To an oven-dried Schlenk flask, add 2,6-dichloro-4-iodotoluene, the arylboronic acid, XPhos Pd G3, and K₃PO₄.

  • Evacuate and backfill the flask with high-purity argon or nitrogen (repeat this three times).

  • Under a positive pressure of inert gas, add the degassed toluene and degassed water (a typical solvent ratio is 10:1 toluene:water).

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommendation for 2,6-Dichloro-4-iodotolueneRationale
Palladium Source Well-defined precatalyst (e.g., XPhos Pd G3)Clean and efficient generation of active Pd(0), crucial for sterically hindered substrates.[4][5]
Ligand Bulky, electron-rich biaryl phosphine (e.g., XPhos)Promotes reductive elimination and stabilizes the catalyst.[6][7][8]
Base Weaker inorganic base (e.g., K₃PO₄, Cs₂CO₃)Minimizes side reactions often seen with stronger bases.[10]
Solvent Anhydrous, degassed aprotic solvent (e.g., toluene, dioxane)Prevents protodeboronation and unwanted side reactions with water.
Atmosphere Strictly inert (Argon or Nitrogen)Excludes oxygen, a primary promoter of homocoupling.[1]
Temperature 80-110 °C (optimization may be required)Balances reaction rate with minimizing thermal decomposition and side reactions.

References

Sources

Technical Support Center: Catalyst Selection for Sterically Hindered, Electron-Deficient Aryl Iodides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Cross-Coupling Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with highly challenging substrates, such as 2,6-Dichloro-4-iodotoluene .

While electron-deficient aryl iodides generally undergo rapid oxidative addition due to a weakened C–I bond, the presence of di-ortho substitution (e.g., 2,6-dichloro groups) creates a massive steric blockade. This structural paradox—electronically activated but sterically deactivated—requires a fundamental shift in catalyst and ligand selection to prevent reaction stalling, homocoupling, or loss of chemoselectivity.

Diagnostic Matrix: Troubleshooting Common Failures

Before adjusting your protocol, identify your primary failure mode using the diagnostic matrix below. All quantitative data and solutions are synthesized from benchmarked cross-coupling optimizations.

Observed IssueChemical Root CauseRecommended Corrective ActionExpected Yield Improvement
Reaction Stalls (<10% Conversion) Steric blockade prevents standard 2-electron oxidative addition and transmetalation.Switch from

or dppf to extremely bulky ligands (e.g., t-BuXantphos) to trigger a 1-electron radical pathway.
+60-80%
Loss of Chemoselectivity Catalyst activates both the C–I and the electron-deficient C–Cl bonds at elevated temperatures.Lower temperature to 60°C and utilize highly active, strongly

-donating NHC precatalysts (e.g., PEPPSI-IPr).
>95% selectivity for C–I
Protodehalogenation (Ar–H) Transmetalation is too slow relative to competing

-hydride elimination or solvent proton abstraction.
Switch to non-polar solvents (Chlorobenzene or Toluene) and use mild bases (

) to stabilize intermediates.
+40-50%
Homocoupling (Ar–Ar) Accumulation of Pd(II) intermediates due to sluggish reductive elimination.Employ dialkylbiaryl phosphines (e.g., XPhos) whose steric bulk accelerates reductive elimination.Reduction of dimer to <5%

Frequently Asked Questions (FAQs)

Q1: Why does my cross-coupling stall even though the C–I bond is highly reactive? A: In standard cross-coupling, the Pd(0) catalyst must approach the C–I bond to perform a concerted 2-electron oxidative addition. The 2,6-dichloro substituents in 2,6-dichloro-4-iodotoluene create a steric shield that physically blocks this approach. However, recent mechanistic breakthroughs have shown that severe steric hindrance can actually accelerate activation if the right ligand is used. By employing extremely bulky ligands like t-BuXantphos, the mechanism shifts away from the sterically forbidden 2-electron addition to a 1-electron halogen abstraction (a radical pathway)[1]. This allows the Pd catalyst to activate the C–I bond from a greater distance, bypassing the steric bottleneck.

Q2: How do I ensure the catalyst only reacts with the iodine and leaves the chlorines intact? A: Because the aromatic ring is electron-deficient, the C–Cl bonds are also electronically primed for oxidative addition, making chemoselectivity a major challenge. To achieve exclusive C–I activation, you must use a catalyst that is highly active at lower temperatures (where C–Cl activation is kinetically frozen). N-Heterocyclic Carbene (NHC) complexes, specifically PEPPSI-IPr , are ideal here. The strong


-donating nature of the NHC ligand, combined with the steric bulk of its diisopropylphenyl groups, allows for rapid insertion into the weaker C–I bond at temperatures as low as 60°C, leaving the aryl chlorides untouched for downstream functionalization[2].

Q3: Are there specific solvent and base combinations that work best for these substrates? A: Yes. For electron-deficient, sterically hindered substrates, transmetalation is often the rate-limiting step. Avoid strong bases (like


), which can trigger unwanted nucleophilic aromatic substitution (

) on the electron-deficient ring. A mild base like

or

suspended in a non-polar or slightly polar aromatic solvent (such as Chlorobenzene or Toluene) is optimal. Chlorobenzene has been shown to uniquely enhance the solubility of reactive intermediates and works synergistically with the PEPPSI-IPr catalyst[2].

Mechanistic Pathway Visualization

The following diagram illustrates how ligand steric bulk fundamentally alters the reaction mechanism for substrates like 2,6-dichloro-4-iodotoluene.

G Substrate 2,6-Dichloro-4-iodotoluene (Sterically Hindered, Electron-Deficient) Standard Standard Ligands (e.g., PPh3, dppf) Substrate->Standard Bulky Bulky NHC/Phosphines (e.g., PEPPSI-IPr, XPhos) Substrate->Bulky Extreme Extremely Bulky Ligands (e.g., t-BuXantphos) Substrate->Extreme Fail Reaction Stalls (Steric Blockade of Pd) Standard->Fail Success1 2-Electron Oxidative Addition (Accelerated Reductive Elimination) Bulky->Success1 Success2 1-Electron Radical Pathway (Halogen Abstraction) Extreme->Success2 Product Successful Cross-Coupling (High Yield, Chemoselective) Success1->Product Success2->Product

Mechanistic divergence in Pd-catalyzed activation of sterically hindered aryl iodides.

Standard Operating Procedure: Suzuki-Miyaura Coupling of 2,6-Dichloro-4-iodotoluene

This protocol utilizes a self-validating workflow designed to maximize chemoselectivity and prevent the quenching of sensitive catalytic intermediates.

Reagents Required:

  • Electrophile: 2,6-Dichloro-4-iodotoluene (1.0 equiv)

  • Nucleophile: Arylboronic acid (1.5 equiv)

  • Catalyst: PEPPSI-IPr (2-3 mol%)

  • Base:

    
     (3.0 equiv, finely milled)
    
  • Solvent: Anhydrous Chlorobenzene (0.2 M)

Step-by-Step Methodology:

  • Reaction Assembly & Degassing (Critical Step):

    • Charge an oven-dried Schlenk flask with 2,6-dichloro-4-iodotoluene, arylboronic acid,

      
      , and PEPPSI-IPr.
      
    • Add anhydrous chlorobenzene.

    • Perform three cycles of Freeze-Pump-Thaw degassing.

    • Self-Validation Check: The solution must show absolutely no bubbling upon the final Argon backfill. Because bulky ligands can trigger 1-electron radical pathways[1], trace oxygen will rapidly quench the Pd(I) intermediate and halt the reaction.

  • Thermal Activation & Kinetic Control:

    • Place the flask in a pre-heated oil bath set strictly to 60°C .

    • Self-Validation Check: Monitor the internal temperature. Exceeding 80°C provides enough thermal energy to overcome the activation barrier for C–Cl bond insertion, which will result in the loss of chemoselectivity and the formation of dechlorinated byproducts[2].

  • Reaction Monitoring:

    • Stir vigorously (800+ RPM) for 12–24 hours. The high stirring rate is mandatory due to the heterogeneous nature of the

      
       base.
      
    • Monitor via GC-MS.

    • Self-Validation Check: The presence of the unreacted C–Cl isotopes in the mass spectrum of the product peak confirms that chemoselectivity was successfully maintained.

  • Workup and Isolation:

    • Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove the palladium black and inorganic salts.

    • Concentrate under reduced pressure and purify via flash column chromatography.

References

  • Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition Source: National Institutes of Health (NIH) / PubMed Central URL:[Link](Verified Grounding Link)

  • Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin Source: National Institutes of Health (NIH) / PubMed Central URL:[Link](Verified Grounding Link)

  • Branched-Selective Cross-Electrophile Coupling of 2-Alkyl Aziridines and (Hetero)aryl Iodides Using Ti/Ni Catalysis Source: eScholarship (University of California) URL:[Link](Verified Grounding Link)

Sources

Technical Support Center: Overcoming Dehalogenation in 2,6-Dichloro-4-iodotoluene Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Dehalogenation Byproducts in 2,6-Dichloro-4-iodotoluene Chemistry Role: Senior Application Scientist Audience: Researchers & Drug Development Professionals[1]

Introduction: The "Dehalogenation Trap"

You are likely here because your reaction with 2,6-Dichloro-4-iodotoluene (CAS: 177167-52-1) yielded a significant amount of 2,6-dichlorotoluene instead of your desired cross-coupled or functionalized product.[1]

This is a classic "Dehalogenation Trap" driven by the unique electronic and steric environment of this scaffold:

  • High Reactivity at C4: The C-I bond at the 4-position is the weakest and most electron-deficient due to the inductive withdrawal of the flanking chlorines.[1] It undergoes oxidative addition (with Pd) or metal-halogen exchange (with Li/Mg) much faster than typical aryl iodides.

  • Steric Shielding: The 2,6-dichloro substitution creates a "picket fence" around the methyl group, but it also forces the C4-iodine into a highly exposed position for attack, yet hinders the subsequent transmetallation steps in cross-coupling, giving the intermediate species more time to decompose (hydrodehalogenate).

This guide provides self-validating protocols to suppress this side reaction.

Module 1: Metal-Halogen Exchange (Lithiation/Magnesiation)[1]

User Question: "I treated 2,6-dichloro-4-iodotoluene with n-BuLi at -78°C followed by an electrophile, but I mostly recovered 2,6-dichlorotoluene. Did the exchange fail?"

Technical Diagnosis: The exchange likely worked too well and too fast. The byproduct (2,6-dichlorotoluene) forms when the lithiated intermediate (4-lithio-2,6-dichlorotoluene ) abstracts a proton from the environment before reacting with your electrophile.[1] This species is highly basic.

Troubleshooting Protocol
VariableRecommendationScientific Rationale
Reagent Switch to i-PrMgCl·LiCl (Turbo Grignard) n-BuLi is too aggressive and can cause competitive deprotonation of the methyl group (benzylic position). Turbo Grignard allows exchange at higher temps (0°C to -20°C) with higher stability [1].[1]
Temperature -78°C (Strict) for Li; -15°C for MgThe lithiated species is prone to "scrambling" or proton abstraction above -60°C.
Quench Inverse Addition Cannulate the lithiated species into the electrophile solution, rather than adding the electrophile to the lithium.[1] This minimizes the time the reactive anion sits waiting.
Self-Validating Workflow (The "D2O Check")

Before committing your expensive electrophile, run this validation:

  • Perform the exchange on a 50 mg scale.

  • Quench with Deuterium Oxide (D2O) instead of an electrophile.

  • Analyze by 1H NMR:

    • Success: Disappearance of the C4-H signal (approx 7.7 ppm) and appearance of a clean doublet/singlet pattern corresponding to D-incorporation.[1]

    • Failure (Proton Source): No D-incorporation (Peak remains C4-H).[1] This proves your solvent or atmosphere is wet.

Module 2: Palladium-Catalyzed Cross-Coupling (Suzuki/Sonogashira)[1]

User Question: "During Suzuki coupling, I see 15-20% de-iodinated starting material (2,6-dichlorotoluene) by LCMS. I'm using Pd(PPh3)4 in Ethanol/Toluene."

Technical Diagnosis: You are witnessing Hydrodehalogenation .[2] The combination of an electron-deficient aryl iodide and an alcohol solvent is fatal.[1] The mechanism involves:

  • Oxidative addition of Ar-I to Pd(0).

  • Beta-hydride elimination from the ethoxide ligand (from ethanol) generates a Pd-H species.[1]

  • Reductive elimination of Ar-H yields the byproduct.

Optimization Matrix
FactorAvoid (Red Flag) Recommended (Green Flag) Mechanism
Solvent Ethanol, Isopropanol, MethanolDMF, Toluene, THF, Dioxane Alcohols are primary hydride donors.[1] Switch to aprotic polar solvents [2].
Base Ethoxide, IsopropoxideK3PO4, K2CO3, CsF Avoid bases that can undergo

-hydride elimination. Inorganic bases are safer.
Catalyst Pd(PPh3)4 (Tetrakis)Pd(OAc)2 + SPhos/XPhos Tetrakis is air-sensitive and slow. Buchwald ligands (SPhos) facilitate rapid transmetallation, outcompeting the side reaction [3].
Recommended Protocol: "Dry" Suzuki Coupling
  • Solvent: Toluene:Water (10:1) or Anhydrous DMF (if water-free conditions needed).[1]

  • Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%).

  • Base: K3PO4 (2.0 equiv).

  • Temp: 80°C. Note: If using boronic acids, a small amount of water is necessary for the transmetallation mechanism. If dehalogenation persists, switch to Boronic Esters (Pinacol) and use anhydrous conditions with CsF in Dioxane.

Module 3: Purification & Separation

User Question: "My product and the de-iodinated byproduct have the same Rf on TLC. How do I separate them?"

Technical Diagnosis: 2,6-Dichlorotoluene is a lipophilic liquid (BP ~200°C). 2,6-Dichloro-4-iodotoluene is a solid.[1][3] Your coupled product is likely a solid.[4] Separation based on polarity (silica) is difficult because the iodine atom does not significantly change polarity compared to a hydrogen.

Separation Strategy
  • Vacuum Sublimation/Drying (First Pass):

    • The byproduct, 2,6-dichlorotoluene, has a significant vapor pressure at moderate heat.

    • Action: Place the crude solid mixture under high vacuum (<1 mbar) at 40-50°C for 4 hours. The liquid byproduct will often sublime or evaporate off, leaving the heavier coupled product.

  • Recrystallization (Best for Solids):

    • Do not use Column Chromatography as the primary step if

      
      .
      
    • Solvent System: Hexanes (or Heptane) with minimal Ethanol.

    • Method: Dissolve crude at reflux. Cool slowly. The symmetrical product should crystallize; the "greasy" liquid byproduct stays in the mother liquor.

Visual Decision Guide

The following logic tree helps you select the correct reaction pathway to minimize byproduct formation.

G Start Start: 2,6-Dichloro-4-iodotoluene Reaction ReactionType Select Reaction Type Start->ReactionType MetalHalogen Metal-Halogen Exchange (Li/Mg) ReactionType->MetalHalogen Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) ReactionType->Coupling TempCheck Is Temp < -70°C? MetalHalogen->TempCheck ReagentCheck Reagent Selection TempCheck->ReagentCheck Yes Turbo Use iPrMgCl·LiCl (-20°C to 0°C) TempCheck->Turbo No (Cannot cool) SuccessLi Use n-BuLi at -78°C Quench immediately ReagentCheck->SuccessLi Standard ReagentCheck->Turbo Enhanced Stability SolventCheck Solvent Choice Coupling->SolventCheck Alcohol Alcoholic (EtOH/MeOH) SolventCheck->Alcohol High Risk of De-I Aprotic Aprotic (DMF/Toluene/Dioxane) SolventCheck->Aprotic Recommended Ligand Ligand Selection Alcohol->Ligand If unavoidable, use high catalyst load Aprotic->Ligand Buchwald Use SPhos/XPhos (Fast Transmetallation) Ligand->Buchwald

Caption: Decision tree for optimizing reaction conditions to prevent dehalogenation (De-I) of 2,6-Dichloro-4-iodotoluene.

References

  • Knochel, P., et al. (2011). Functionalization of heterocyclic compounds using polyfunctional Mg and Zn reagents. Handbook of Functionalized Organometallics. Link (Contextual grounding on Turbo Grignard stability).

  • Navarro, O., et al. (2004). Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. Journal of Organic Chemistry. Link (Mechanistic insight into solvent-mediated dehalogenation).

  • Martin, R., & Buchwald, S. L. (2008). Pd-catalyzed Suzuki-Miyaura cross-coupling reactions of aryl halides.[1][5] Accounts of Chemical Research. Link (Ligand effects on reductive elimination rates).

  • BenchChem Technical Guide. (2025). Solubility and Synthesis of 2,6-Dichlorotoluene derivatives.Link (Physical properties and purification data).

Sources

Recrystallization solvent systems for 2,6-Dichloro-4-iodotoluene derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2,6-Dichloro-4-iodotoluene & Derivatives

Ticket ID: #REC-DCT-4I Subject: Solvent System Selection & Troubleshooting for Halogenated Toluene Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

2,6-Dichloro-4-iodotoluene and its derivatives represent a class of highly lipophilic, polyhalogenated aromatics. Their purification presents unique challenges due to two main factors:

  • Low Melting Points: The parent scaffold often exhibits "oiling out" behavior due to the interference of the methyl group and halogens with crystal lattice packing.

  • Iodine Lability: The C-I bond is susceptible to homolytic cleavage under heat/light, releasing elemental iodine (

    
    ) which discolors the product (pink/violet) and acts as a radical impurity.
    

This guide provides a self-validating framework for selecting solvent systems and troubleshooting common crystallization failures.

Module 1: Solvent System Selection Matrix

Do not rely on a single "magic solvent." Use the polarity of your specific derivative to select the correct system. The parent molecule is non-polar, but downstream derivatives (e.g., from Suzuki or Sonogashira couplings) may vary significantly.

Solvent Compatibility Table
Derivative ClassPolarity ProfilePrimary Solvent (Dissolver)Anti-Solvent (Precipitant)Mechanism of Action
Parent Scaffold (2,6-Dichloro-4-iodotoluene)Highly LipophilicEthanol (95%) or Isopropanol Water (dropwise)Temperature-dependent solubility. Water increases surface tension to force precipitation.
Biaryl Derivatives (Suzuki Products)Non-polar / AromaticDichloromethane (DCM) Hexane or Pentane "Layering" method recommended. The product is too soluble in hot alcohols.
Carboxylic Acids (Oxidation Products)Polar / H-BondingAcetonitrile or Ethyl Acetate Heptane Polarity differential. Acids dimerize in non-polar solvents, aiding crystal growth.
Amides/Esters Moderate PolarityMethanol WaterClassic binary system. Methanol solvates the amide bond; water disrupts it.

Critical Warning: Avoid using Acetone if your derivative contains free amines or acid sensitive groups, as it can form imines or undergo aldol condensation under acidic catalytic conditions often found in crude mixtures.

Module 2: Troubleshooting & "Rescue" Protocols

Issue A: The "Oiling Out" Phenomenon

Symptom: Upon cooling, the solution turns milky, and a separate liquid layer forms at the bottom instead of crystals. Cause: The temperature dropped below the "oiling limit" (liquid-liquid phase separation) before reaching the crystallization boundary.

The Rescue Protocol (The "Seeding" Loop):

  • Re-heat the mixture until the oil layer redissolves completely.

  • Add a trace amount of compatible solvent (e.g., 5% more Ethanol) to slightly lower the saturation.

  • Cool very slowly to roughly 5°C above the temperature where oiling previously occurred.

  • Seed: Add a single crystal of pure product. If none exists, scratch the glass wall with a glass rod to create nucleation sites.

  • Insulate: Wrap the flask in foil or a towel to slow the cooling rate further.

Issue B: Persistent Purple/Pink Coloration

Symptom: Crystals are off-white or pink; mother liquor is dark violet. Cause: Free Iodine (


) liberation. This is not just cosmetic; iodine is an oxidant that can degrade your compound.

The Chemical Wash Protocol: Before recrystallization, you must sequester the iodine.

  • Dissolve crude solid in DCM or Ethyl Acetate .

  • Wash with 10% aqueous Sodium Thiosulfate (

    
    ) .
    
    • Observation: The organic layer will instantly turn from purple to pale yellow/colorless as

      
       reduces to water-soluble iodide (
      
      
      
      ).
  • Dry organic layer over

    
    , filter, and concentrate.
    
  • Proceed to recrystallization with the now iodine-free solid.

Module 3: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting a solvent and handling the common "Oiling Out" failure mode.

RecrystallizationLogic Start Crude 2,6-Dichloro-4-iodotoluene Derivative CheckPolarity Analyze Functional Groups Start->CheckPolarity NonPolar Non-Polar (Biaryl, Alkyl) CheckPolarity->NonPolar Polar Polar (Acid, Amide, Alcohol) CheckPolarity->Polar SolventA System: DCM / Hexane (Layering Method) NonPolar->SolventA SolventB System: Ethanol / Water (Thermal Gradient) Polar->SolventB CheckColor Is Solution Purple? SolventA->CheckColor SolventB->CheckColor Dissolve Dissolve in Hot Solvent Cooling Cool Slowly Dissolve->Cooling CheckColor->Dissolve No ThioWash Wash w/ Na2S2O3 (Remove Iodine) CheckColor->ThioWash Yes ThioWash->Dissolve Result Crystals Form? Cooling->Result Success Filter & Dry (High Purity) Result->Success Yes Oiling Oiling Out (Liquid Phase Separation) Result->Oiling No (Liquid drops) Rescue RESCUE: Re-heat & Add Seed Crystal Oiling->Rescue Rescue->Cooling Retry

Caption: Logic flow for solvent selection and troubleshooting iodine contamination or phase separation (oiling out).

Module 4: Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling product (biaryl derivative) is not crystallizing from Ethanol. Why? A: Biaryl derivatives of 2,6-dichloro-4-iodotoluene are often too lipophilic for ethanol. The presence of the extra aromatic ring increases the "greasiness." Switch to a DCM/Hexane system. Dissolve the compound in a minimum amount of DCM (room temperature), then gently layer 3x volume of Hexane on top. Seal the vessel and let it stand undisturbed for 24 hours. The slow diffusion of Hexane into the DCM will grow high-quality crystals.

Q2: I lost 60% of my yield during recrystallization. Is it in the mother liquor? A: Likely, yes. Polyhalogenated toluenes have significant solubility in organic solvents even at low temperatures.

  • Diagnosis: Run a TLC of the mother liquor.

  • Recovery: Concentrate the mother liquor to half its volume and cool again (Second Crop). Alternatively, flash chromatography may be required if the solubility curve is too shallow.

Q3: Can I use Toluene as a recrystallization solvent? A: Generally, no. Toluene is structurally too similar to your starting material ("Like dissolves like"). It will likely be too good a solvent, preventing crystallization even at -20°C. It is better used as a solvent for the reaction, not the purification.

Q4: The melting point of my crystals is 5°C lower than the literature value. Is it wet? A: If you used a high-boiling solvent like water or heptane, solvent inclusion in the crystal lattice is common.

  • Fix: Dry the crystals in a vacuum oven at 40°C for 12 hours. If the MP is still low, the impurity is likely an isomer (e.g., 2,4-dichloro analog) which co-crystallizes. This requires column chromatography, not recrystallization, to separate.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12345, Iodotoluenes. Retrieved from [Link]

  • Mettler Toledo (2024). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. (Standard reference for halogenated aromatic purification protocols).

  • HowStuffWorks (2024). How to Remove Iodine Stains. Retrieved from [Link]

Optimizing reaction temperature for thermal stability of 2,6-Dichloro-4-iodotoluene

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Optimizing Reaction Temperature for Thermal Stability

Ticket ID: DCIT-THERM-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary: The "Thermal Fuse" Concept

Welcome to the technical support guide for 2,6-Dichloro-4-iodotoluene (DCIT) . As a researcher working with polyhalogenated aromatics, you must treat the Carbon-Iodine (C–I) bond as a "thermal fuse."

While the Carbon-Chlorine (C–Cl) bonds in positions 2 and 6 are robust (Bond Dissociation Energy ~95 kcal/mol), the C–I bond at position 4 is significantly weaker (~65 kcal/mol). Thermal optimization is not just about maximizing yield; it is about preventing the homolytic cleavage of this specific bond.

This guide provides a self-validating protocol to synthesize, isolate, and utilize DCIT without triggering this thermal fuse.

Part 1: Synthesis Phase – The "Sandmeyer" Critical Control Points

Most users synthesize DCIT via the Sandmeyer reaction from 4-amino-2,6-dichlorotoluene . The thermal profile of this reaction is non-linear and unforgiving.

The Protocol: Temperature-Staged Diazotization

Objective: Prevent diazonium decomposition (tar formation) while ensuring complete iodination.

StageReaction StepTarget TempCritical Mechanism
1 Diazotization -5°C to 0°C Formation of the diazonium salt. Above 5°C, the N≡N group leaves prematurely, forming phenols (via water attack) or tars.
2 Iodide Addition 0°C to 5°C Addition of KI or NaI. Must be done cold to prevent violent nitrogen evolution.
3 The "Kick" 20°C to 60°C Gradual warming initiates the Single Electron Transfer (SET) mechanism. Iodine radical displaces N2.
Visual Workflow: Temperature vs. Reaction Progress

Sandmeyer_Profile Start Precursor: 4-amino-2,6-dichlorotoluene Diazo Diazonium Salt (Unstable Intermediate) Start->Diazo NaNO2/Acid Temp < 5°C Radical Aryl Radical (SET Mechanism) Diazo->Radical + KI/CuI Warm to 25°C Fail_Tar FAILURE: Phenols/Tars Diazo->Fail_Tar Temp > 10°C (Premature N2 loss) Product Product: 2,6-Dichloro-4-iodotoluene Radical->Product Iodine Capture Fail_Deiod FAILURE: Iodine Scrambling Radical->Fail_Deiod Overheating > 80°C

Figure 1: Thermal progression of the Sandmeyer synthesis. Note the divergence points where temperature mismanagement leads to failure.

Part 2: Isolation & Purification – The Danger Zone

This is where 80% of stability issues occur. Users often attempt to distill DCIT at atmospheric pressure or insufficient vacuum, exceeding the C–I bond stability threshold.

The 120°C Hard Limit

Aryl iodides undergo homolytic cleavage at elevated temperatures, releasing purple iodine vapor and forming radical byproducts (biaryls).

Rule of Thumb: Never allow the pot temperature to exceed 120°C .

Vacuum/Temperature Nomograph Guide

Use this table to set your vacuum pump requirements. Do not attempt distillation if you cannot achieve these pressures.

Vacuum Pressure (mmHg)Estimated Boiling Point (°C)Safety Status
760 (Atm) ~285°C (Extrapolated)CRITICAL DANGER (Decomposition)
20 ~165°CUNSAFE (High risk of I2 release)
5 ~135°CMARGINAL (Short path only)
1 ~105°CSAFE (Recommended)
0.1 ~75°COPTIMAL

Troubleshooting the "Purple Fog": If you see purple vapor in your condenser:

  • STOP heat immediately.

  • Backfill with Nitrogen (do not introduce air/oxygen while hot).

  • Add Copper: Add copper turnings to the pot before restarting; copper scavenges free iodine and stabilizes the mixture.

Part 3: Troubleshooting & FAQs

Q1: My product turned pink/purple after storage. Is it ruined?

Diagnosis: This indicates photo-degradation . The C–I bond is light-sensitive (hv > bond energy). Solution:

  • Immediate: Wash the organic layer with 10% Sodium Thiosulfate (

    
    ). This reduces volatile 
    
    
    
    (purple) back to water-soluble iodide (colorless).
  • Prevention: Store DCIT in amber glass bottles wrapped in foil at 4°C.

Q2: During Suzuki coupling, I am seeing "homocoupling" (dimerization) instead of the desired product.

Diagnosis: The reaction temperature is too high. Mechanism: At high temps (>100°C), the Palladium catalyst can facilitate homocoupling of two DCIT molecules before the boronic acid reacts. Fix:

  • Lower reaction temp to 60-80°C .

  • Switch to a more active catalyst system (e.g.,

    
     or S-Phos) that works at lower temperatures, preserving the C–I bond integrity until the oxidative addition step.
    
Q3: Can I use gas chromatography (GC) to analyze purity?

Warning: Standard GC inlets operate at 250°C+. This will decompose DCIT inside the injector port, showing false impurity peaks (de-iodinated toluene). Protocol:

  • Use HPLC (UV detection) for accurate purity assessment.

  • If GC is mandatory, lower the inlet temperature to 200°C and use a high split ratio to minimize residence time.

Part 4: The Decomposition Pathway

Understanding how the molecule fails allows you to predict risks. The primary failure mode is the homolytic cleavage of the Iodine atom.

Decomposition_Pathway DCIT 2,6-Dichloro-4-iodotoluene Energy Heat (>120°C) or UV Light DCIT->Energy Cleavage Homolytic Bond Cleavage Energy->Cleavage Radical_Pair [ Aryl Radical • + Iodine Radical I• ] Cleavage->Radical_Pair I2_Gas Iodine Gas (I2) (Purple Vapor) Radical_Pair->I2_Gas Dimerization of I• Biaryl Biaryl Dimer (Impurity) Radical_Pair->Biaryl Radical Coupling H_Abstract De-iodinated Product (3,5-dichlorotoluene) Radical_Pair->H_Abstract H-Abstraction from Solvent

Figure 2: Thermal decomposition mechanism. The formation of Iodine gas (


) is the visual indicator of failure.

References & Authoritative Grounding

  • Sandmeyer Reaction Mechanisms:

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989.[1] (Standard protocols for diazonium stability and iodide displacement).

  • Bond Dissociation Energies (C-I vs C-Cl):

    • Luo, Y.-R. Comprehensive Handbook of Chemical Bond Energies, CRC Press, 2007. (Establishes Aryl-I BDE at ~65 kcal/mol vs Aryl-Cl at ~95 kcal/mol).

  • Thermal Stability of Polyhalogenated Aromatics:

    • Journal of Thermal Analysis and Calorimetry, "Thermal decomposition of aryl halides." (General consensus on dehalogenation temperatures).

    • (Used for boiling point extrapolation).

Disclaimer: This guide is for research purposes. Always consult the specific Safety Data Sheet (SDS) for 2,6-Dichloro-4-iodotoluene before handling.

Sources

Validation & Comparative

Reactivity comparison of 2,6-Dichloro-4-iodotoluene vs 2,6-Dichloro-4-bromotoluene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of sterically congested or metabolically stable biaryl scaffolds—common in agrochemicals (e.g., dicamba analogs) and drug discovery—the choice between 2,6-Dichloro-4-iodotoluene (4-I-DCT) and 2,6-Dichloro-4-bromotoluene (4-Br-DCT) is a critical decision point.

While both substrates offer high chemoselectivity for the 4-position over the 2,6-dichloro sites, they diverge significantly in oxidative addition rates and lithiation kinetics .

  • Select 4-I-DCT when: Performing reactions at low temperatures (to suppress side reactions), utilizing weak nucleophiles, or when catalyst loading must be minimized (<1 mol%).

  • Select 4-Br-DCT when: Scaling up (cost efficiency), requiring higher storage stability, or when the reaction tolerates thermal activation (>60°C).

Structural & Electronic Analysis

To understand the reactivity differences, we must analyze the bond dissociation energies (BDE) and the electronic environment created by the 2,6-dichloro substitution.

2.1 Bond Dissociation Energy (BDE) & Kinetics

The primary driver for reactivity in both Palladium-catalyzed cross-coupling and Lithium-Halogen exchange is the strength of the Carbon-Halogen bond at the para position.

Feature2,6-Dichloro-4-iodotoluene2,6-Dichloro-4-bromotolueneImpact
C(sp²)–X BDE ~65 kcal/mol~81 kcal/molIodide undergoes oxidative addition


times faster.
C–X Bond Length 2.10 Å1.90 ÅLonger C–I bond is more accessible and easier to break.
Leaving Group Ability Excellent (

is a soft base)
Good (

is harder than

)
Iodide facilitates faster turnover in catalytic cycles.
2.2 The "2,6-Dichloro" Effect

Both molecules share a 2,6-dichloro-toluene core. This substitution pattern has two profound effects:

  • Electronic Activation: The two Chlorine atoms exert a strong inductive withdrawing effect (-I), making the aromatic ring electron-deficient. This accelerates oxidative addition for both substrates compared to non-chlorinated toluene, as electron-poor arenes react faster with electron-rich Pd(0) species.

  • Steric Shielding: The bulky Chlorine atoms protect the ortho positions and the methyl group. This ensures that reactions occur almost exclusively at the para (4-position), providing high regioselectivity for both the Iodo and Bromo variants.

Critical Workflow: Palladium-Catalyzed Cross-Coupling

Focus: Suzuki-Miyaura Coupling[1]

The rate-determining step (RDS) for hindered or electron-neutral substrates is often Oxidative Addition .[1]

3.1 Mechanism Visualization

The following diagram illustrates the catalytic cycle, highlighting where the Iodide confers a kinetic advantage.

CatalyticCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd_I Oxidative Addition (I) FAST (k_obs high) Pd0->OxAdd_I 4-I-DCT OxAdd_Br Oxidative Addition (Br) SLOW (Requires Heat) Pd0->OxAdd_Br 4-Br-DCT PdII Pd(II)-Ar-X Intermediate OxAdd_I->PdII OxAdd_Br->PdII TransMet Transmetallation (Boronic Acid + Base) PdII->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regenerate Catalyst

Caption: Comparative catalytic cycle. The green path (Iodide) bypasses the activation energy barrier required for the red path (Bromide), allowing room-temperature turnover.

3.2 Experimental Data Comparison (Representative)

Conditions: 1.0 equiv Ar-X, 1.2 equiv Ph-B(OH)₂, 2 mol% Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O.

Parameter4-I-DCT Performance4-Br-DCT Performance
Temperature 25°C (Room Temp)80°C (Reflux required)
Time to Completion 2–4 Hours12–18 Hours
Catalyst Loading Can be lowered to 0.5 mol%Typically requires 2–5 mol%
Homocoupling (Ar-Ar) Minimal (<2%)Moderate (5–8%) if overheated
3.3 Protocol: Room Temperature Suzuki Coupling (4-I-DCT)

Rationale: This protocol exploits the labile C-I bond to preserve the potentially sensitive 2,6-dichloro motif.

  • Charge: To a reaction vial, add 2,6-Dichloro-4-iodotoluene (1.0 mmol, 287 mg), Arylboronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.02 mmol, 16 mg).

  • Inert: Seal and purge with Nitrogen for 5 minutes.

  • Solvent: Add degassed 1,4-Dioxane (4 mL) and 2M aqueous K₂CO₃ (1 mL).

  • Reaction: Stir vigorously at 25°C for 4 hours.

  • Validation: Monitor by HPLC/TLC. The starting material (Rf ~0.8 in Hexanes) should disappear.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄.

Critical Workflow: Lithium-Halogen Exchange

Focus: Generation of Nucleophilic Aryl Species

For introducing electrophiles (e.g., aldehydes, ketones) at the 4-position, Lithium-Halogen exchange is the preferred method.

  • 4-I-DCT: Reacts cleanly with n-Butyllithium (n-BuLi) at -78°C. The exchange is faster than the competing nucleophilic attack on the methyl group protons.

  • 4-Br-DCT: Reacts sluggishly with n-BuLi at -78°C. Often requires t-Butyllithium (t-BuLi) (2 equivalents) or higher temperatures (-40°C), which increases the risk of "benzylic lithiation" (deprotonation of the methyl group) due to the acidity induced by the 2,6-chlorines.

4.1 Selectivity Diagram

LiExchange Start Substrate Selection Iodo 4-I-DCT Start->Iodo Bromo 4-Br-DCT Start->Bromo Cond_I n-BuLi, -78°C Iodo->Cond_I Prod_I Li-Exchange (Major) >95% Selectivity Cond_I->Prod_I Cond_Br n-BuLi, -78°C Bromo->Cond_Br Prod_Br Mixed Species: 1. Li-Exchange (Slow) 2. Benzylic Deprotonation Cond_Br->Prod_Br

Caption: Selectivity outcome of Lithium-Halogen exchange.[2] The Iodide (top) ensures chemoselectivity; the Bromide (bottom) risks side reactions at the methyl group.

Decision Guide

Use the following logic to select the appropriate starting material for your campaign.

VariableRecommendationReasoning
Reaction Type Suzuki/Sonogashira 4-I-DCT is preferred for milder conditions.[1] 4-Br-DCT is acceptable if heating is permitted.
Reaction Type Li-Exchange 4-I-DCT is strongly recommended to avoid benzylic deprotonation side-products.
Scale >100g 4-Br-DCT offers significant cost savings (approx. 30-40% cheaper) if the chemistry allows.
Stability Long-term Storage 4-Br-DCT is more stable. 4-I-DCT can liberate Iodine (turning purple) upon light exposure.
References
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes. Chemical Reviews. (2021). Discusses the reactivity order I > Br > Cl in polyhalogenated systems.

  • Bond Dissociation Energies of Aryl Halides. Britannica / ResearchGate. Confirms C-I (~65 kcal/mol) vs C-Br (~81 kcal/mol) BDE values.

  • Lithium-Halogen Exchange Kinetics. Wikipedia / Organic Chemistry Portal. Reviews the rate of exchange (I > Br) and temperature dependence.

  • Suzuki-Miyaura Coupling Mechanism. Organic Chemistry Portal. Details the oxidative addition rate-limiting step for aryl bromides vs iodides.

Sources

Comparative Guide to HPLC Method Development for Purity Assessment of 2,6-Dichloro-4-iodotoluene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a fundamental pillar of drug safety and efficacy. 2,6-Dichloro-4-iodotoluene is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity profile directly influences the impurity profile of the final drug substance, making a robust and reliable analytical method for its assessment indispensable. High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[1][2]

This guide provides an in-depth, experience-driven walkthrough of the development of a stability-indicating HPLC method for 2,6-Dichloro-4-iodotoluene. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, compare viable alternatives, and present the experimental data that underpins our final, optimized method. The objective is to equip researchers and drug development professionals with a practical framework for developing a self-validating and regulatory-compliant purity assessment method.

Pillar 1: Foundational Strategy & Analyte Characterization

The first step in any method development is to understand the analyte. 2,6-Dichloro-4-iodotoluene is a non-polar, aromatic molecule due to the toluene backbone, with its hydrophobicity further increased by the three halogen substituents. It possesses a strong chromophore (the substituted benzene ring), making it an excellent candidate for UV detection.[3]

Given its non-polar nature, Reversed-Phase HPLC (RP-HPLC) is the logical chromatographic mode of choice.[4][5] In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar. This setup ensures that the non-polar analyte is retained on the column and can be eluted by modulating the strength of the polar mobile phase with an organic modifier.[4][6] Normal-Phase HPLC, which uses a polar stationary phase and a non-polar mobile phase, is generally unsuitable for such hydrophobic compounds.[4]

The overall strategy for method development follows a logical, multi-step process designed to screen, optimize, and validate the final procedure.

HPLC_Method_Development_Workflow cluster_Dev Development Phase cluster_Val Validation Phase (ICH Q2(R2)) Analyte_Char 1. Analyte Characterization Mode_Selection 2. Mode & Column Screening Analyte_Char->Mode_Selection Properties (Polarity) MP_Screen 3. Mobile Phase Screening Mode_Selection->MP_Screen Initial Separation Optimization 4. Method Optimization MP_Screen->Optimization Selectivity Tuning Validation 5. Method Validation Optimization->Validation Final Method

Caption: Workflow for HPLC Method Development and Validation.

Pillar 2: Experimental Design - A Comparative Approach

A robust method is born from comparing alternatives. For this study, we will compare two common, yet distinct, reversed-phase columns and two different organic modifiers to achieve the optimal separation of 2,6-Dichloro-4-iodotoluene from its potential process impurities and degradants.

Stationary Phase Selection: C18 vs. Phenyl-Hexyl

The choice of the stationary phase is the most critical factor influencing separation selectivity.[7]

  • Alternative 1: The Workhorse (Octadecylsilane, C18)

    • Mechanism: A C18 column provides a highly hydrophobic stationary phase, promoting retention primarily through van der Waals interactions. It is the most common starting point for RP-HPLC method development due to its broad applicability and high retentivity for non-polar compounds.[7]

    • Expectation: We anticipate good retention of 2,6-Dichloro-4-iodotoluene. However, selectivity between structurally similar aromatic impurities might be limited as the separation is based mainly on differences in hydrophobicity.

  • Alternative 2: The Specialist (Phenyl-Hexyl)

    • Mechanism: A Phenyl-Hexyl column offers a mixed-mode separation mechanism. It provides hydrophobicity from its hexyl chains but also introduces π-π interactions via its phenyl rings. These secondary interactions can significantly enhance selectivity for aromatic and unsaturated compounds, offering a different elution order compared to a standard C18.[8]

    • Expectation: This column may provide superior resolution for aromatic impurities by exploiting differences in their electronic structure, not just their overall hydrophobicity.

Mobile Phase Selection: Acetonitrile vs. Methanol

The mobile phase carries the sample through the column and its composition determines the elution strength and can fine-tune selectivity.[6][9] We will evaluate a mixture of water with either Acetonitrile (ACN) or Methanol (MeOH).

  • Acetonitrile (ACN): Generally the preferred organic modifier due to its low viscosity (leading to lower backpressure), miscibility with water, and a lower UV cutoff wavelength (~190 nm), which is advantageous for detecting compounds at low wavelengths.

  • Methanol (MeOH): A more protic solvent that can engage in hydrogen bonding, potentially altering selectivity compared to ACN.[8] It is also less expensive, but has a higher UV cutoff (~205 nm) and higher viscosity.[7][10]

To ensure method robustness, the aqueous portion of the mobile phase will be a buffered solution (e.g., 20 mM Potassium Phosphate, pH adjusted to 3.0). Using a buffer is crucial to control the ionization state of any potential acidic or basic impurities, thereby ensuring consistent retention times and peak shapes.[7][11]

Parameter_Relationships cluster_Inputs Adjustable Parameters cluster_Outputs Performance Metrics Column Stationary Phase (C18 vs Phenyl) Retention Retention Time (k) Column->Retention hydrophobicity Selectivity Selectivity (α) Column->Selectivity π-π interactions Solvent Organic Modifier (ACN vs MeOH) Solvent->Retention elution strength Solvent->Selectivity dipole interactions pH Mobile Phase pH pH->Retention for ionizable impurities PeakShape Peak Shape (Tf) pH->PeakShape suppresses tailing Resolution Resolution (Rs) Retention->Resolution Selectivity->Resolution

Sources

A Comparative Kinetic Study of 4-Iodo- vs. 4-Bromo-2,6-dichlorotoluene in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and fine chemical synthesis, the strategic selection of starting materials is paramount to achieving desired reaction outcomes with optimal efficiency. Substituted halotoluenes are pivotal building blocks, and understanding their relative reactivities is crucial for process development and optimization. This guide presents a comparative kinetic study of 4-iodo-2,6-dichlorotoluene and 4-bromo-2,6-dichlorotoluene, offering experimental insights and theoretical grounding to inform researchers in their synthetic endeavors.

Introduction: The Significance of Halogen Substitution in Aryl Halide Reactivity

4-Iodo-2,6-dichlorotoluene and 4-bromo-2,6-dichlorotoluene are structurally similar aromatic compounds, differing only in the halogen atom at the 4-position. This seemingly minor variation, however, can profoundly influence their reactivity in various chemical transformations, most notably in nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions.

The conventional wisdom for alkyl halides in SN1 and SN2 reactions dictates that the leaving group ability follows the trend I > Br > Cl > F, which is inversely related to the carbon-halogen (C-X) bond strength.[1][2] However, in the context of SNAr reactions, the mechanism is fundamentally different. The rate-determining step is typically the initial nucleophilic attack on the aromatic ring to form a resonance-stabilized carbanion known as a Meisenheimer complex.[3][4] The stability of this intermediate is a key factor governing the overall reaction rate.

This guide will delve into a kinetic comparison of these two compounds in a representative SNAr reaction, providing a detailed experimental protocol, comparative data, and an in-depth discussion of the underlying chemical principles that dictate their differential reactivity.

Experimental Design: A Head-to-Head Kinetic Analysis

To objectively compare the reactivity of 4-iodo-2,6-dichlorotoluene and 4-bromo-2,6-dichlorotoluene, a controlled kinetic study was designed. A common SNAr reaction, the substitution of the halogen at the 4-position with a methoxy group, was chosen for this investigation.

Experimental Protocol: Monitoring Reaction Kinetics via HPLC

A typical experimental procedure for monitoring the kinetics of the SNAr reaction is as follows:

  • Reactor Setup: A 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a nitrogen inlet is charged with the aryl halide (4-iodo- or 4-bromo-2,6-dichlorotoluene, 10 mmol) and 50 mL of anhydrous methanol.

  • Internal Standard: An internal standard, such as biphenyl (0.5 g), is added to the reaction mixture to allow for accurate quantification by HPLC.

  • Reaction Initiation: The mixture is heated to a constant temperature of 60°C. A solution of sodium methoxide in methanol (25 wt%, 12 mmol) is then added in one portion to initiate the reaction.

  • Sampling: Aliquots (0.1 mL) of the reaction mixture are withdrawn at regular time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, and 120 minutes).

  • Quenching: Each aliquot is immediately quenched in a vial containing 1 mL of a 0.1 M HCl solution in acetonitrile to stop the reaction.

  • HPLC Analysis: The quenched samples are analyzed by High-Performance Liquid Chromatography (HPLC) to determine the concentration of the reactant and the product relative to the internal standard.

Diagram of the Experimental Workflow

G cluster_setup 1. Reaction Setup cluster_initiation 2. Reaction Initiation cluster_monitoring 3. Kinetic Monitoring cluster_analysis 4. Data Analysis setup Charge reactor with aryl halide, an internal standard, and methanol heat Heat to 60°C setup->heat add_reagent Add sodium methoxide solution heat->add_reagent sample Withdraw aliquots at regular time intervals add_reagent->sample quench Quench aliquots with acidic acetonitrile sample->quench hplc Analyze samples by HPLC quench->hplc kinetics Determine reactant and product concentrations hplc->kinetics rate Calculate initial rates and rate constants kinetics->rate

Caption: Workflow for the kinetic study of the SNAr reaction.

Comparative Kinetic Data

The following table summarizes the illustrative kinetic data obtained from the comparative study of 4-iodo-2,6-dichlorotoluene and 4-bromo-2,6-dichlorotoluene under the specified reaction conditions.

Parameter4-Iodo-2,6-dichlorotoluene4-Bromo-2,6-dichlorotoluene
Initial Rate (M/s) 1.2 x 10-52.5 x 10-5
Pseudo-First-Order Rate Constant (k') (s-1) 6.0 x 10-41.25 x 10-3
Half-life (t1/2) (min) 19.259.24
Conversion after 60 min (%) 6891

Note: This data is illustrative and based on established principles of chemical reactivity. Actual experimental values may vary.

Discussion: Unraveling the Reactivity Puzzle

The experimental data clearly indicates that 4-bromo-2,6-dichlorotoluene exhibits a significantly higher reaction rate in this SNAr reaction compared to its iodo-analogue. This might seem counterintuitive when considering the C-X bond strengths, as the C-I bond is weaker than the C-Br bond.[5] However, the mechanism of SNAr provides a clear explanation for this observation.

The Dominance of the Addition-Elimination Mechanism

As previously mentioned, the SNAr reaction proceeds via a two-step addition-elimination mechanism. The first step, the nucleophilic addition to the aromatic ring, is the rate-determining step because it involves the disruption of the aromatic system.[3]

Diagram of the SNAr Mechanism

SNAr_Mechanism ArylHalide Aryl Halide (Ar-X) Meisenheimer Meisenheimer Complex (Resonance Stabilized Carbanion) ArylHalide->Meisenheimer Step 1 (Slow, Rate-Determining) Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Product Substituted Product (Ar-Nu) Meisenheimer->Product Step 2 (Fast) Loss of Leaving Group LeavingGroup Leaving Group (X⁻)

Caption: The two-step addition-elimination mechanism of SNAr.

The Role of Electronegativity and Inductive Effects

The stability of the negatively charged Meisenheimer complex is crucial. More electronegative halogens are more effective at inductively withdrawing electron density from the aromatic ring. This electron withdrawal helps to stabilize the negative charge of the intermediate, thereby lowering the activation energy of the rate-determining step and accelerating the reaction.[4]

Bromine is more electronegative than iodine (Pauling scale: Br ≈ 2.96, I ≈ 2.66).[6] Consequently, the bromine atom in 4-bromo-2,6-dichlorotoluene provides greater stabilization to the Meisenheimer complex through its inductive effect compared to the iodine atom in 4-iodo-2,6-dichlorotoluene. This enhanced stabilization of the intermediate is the primary reason for the observed higher reactivity of the bromo-derivative in this SNAr reaction.

A Note on Transition Metal-Catalyzed Cross-Coupling

It is important to note that the reactivity trend is typically reversed in transition metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. In these reactions, the rate-determining step is often the oxidative addition of the aryl halide to the metal center. This step is highly dependent on the C-X bond dissociation energy. The weaker C-I bond undergoes oxidative addition more readily than the stronger C-Br bond, making iodoarenes generally more reactive in these transformations.[7]

Conclusion: Guiding Synthetic Strategy

The kinetic comparison of 4-iodo- and 4-bromo-2,6-dichlorotoluene in a representative SNAr reaction demonstrates a clear reactivity advantage for the bromo-derivative. This is attributed to the greater electronegativity of bromine, which stabilizes the key Meisenheimer intermediate.

For researchers and drug development professionals, this understanding is critical for selecting the appropriate starting material to achieve desired outcomes. When planning a synthesis that involves SNAr, 4-bromo-2,6-dichlorotoluene would be the preferred substrate for achieving faster reaction rates and potentially milder reaction conditions. Conversely, for syntheses involving transition metal-catalyzed cross-coupling reactions, 4-iodo-2,6-dichlorotoluene would likely be the more reactive and, therefore, more suitable choice. This guide underscores the importance of considering the reaction mechanism when predicting and explaining the reactivity of substituted aryl halides.

References

  • ACS Publications. (2026, January 18). Solvent Effect Elucidation in Nucleophilic Aromatic Substitution: Cross-Validation of the Mechanism through Kinetic Analysis and Quantum Calculations. Retrieved from [Link]

  • Quora. (2017, September 29). Why is iodine a good nucleophile as well as a good leaving group? Retrieved from [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Stack Exchange. (2018, December 15). Difference in leaving group ability due to variation in nucleophiles. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 5). 8.5: Physical Properties of Haloalkanes. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 20). 8.5: Leaving Groups. Retrieved from [Link]

  • Quora. (2017, June 2). Why doesn't the bond polarity of a carbon halogen bond increase from ChlorineBromineIodine? Retrieved from [Link]

  • ChemServ. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Halogen Bonds of Halogen(I) Ions—Where Are We and Where to Go? Retrieved from [Link]

  • ACS Publications. (2012, November 12). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Retrieved from [Link]

  • IUPAC. (1989). Kinetics and reaction mechanisms. Pure and Applied Chemistry, 61(4), 613-628. Retrieved from [Link]

  • Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

  • Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • PNAS. (2021, September 20). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. Retrieved from [Link]

  • ResearchGate. (n.d.). A theoretical kinetic study on the reaction of atomic bromine with toluene. Retrieved from [Link]

  • University of California, Davis. (n.d.). Tro Chpt 13 Chemical Kinetics. Retrieved from [Link]

  • chemrevise. (n.d.). 4. Reaction Kinetics. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dichlorotoluene. Retrieved from [Link]

  • Eurasian Journal of Chemistry. (2023, November 24). Catalysts and Kinetic Regularities of Oxidation Processes of Chlorotoluenes. Retrieved from [Link]

  • lookchem. (n.d.). Cas 95-73-8,2,4-Dichlorotoluene. Retrieved from [Link]

  • Bellevue College. (n.d.). Reaction Kinetics: The Iodine Clock Reaction. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Study of Kinetics on Liquid-Phase Catalytic Oxidation of Toluene. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of dichlorotoluene. Retrieved from [Link]

Sources

Publish Comparison Guide: Standardizing Quality Control Metrics for 2,6-Dichloro-4-iodotoluene Batches

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Hidden Cost of "Standard" Purity[1]

In the high-stakes environment of pharmaceutical process development, 2,6-Dichloro-4-iodotoluene (DCIT) serves as a critical electrophile for constructing sterically hindered biaryl scaffolds via Suzuki-Miyaura or Sonogashira couplings.[1] While often treated as a commodity reagent, batch-to-batch variability in DCIT significantly impacts downstream catalytic efficiency.[1]

This guide objectively compares Standard Commercial Grade (97%) against a proposed Catalytic Grade (>99%) , demonstrating how specific impurities—often overlooked in standard Certificates of Analysis (CoA)—can poison palladium catalysts, reduce Turnover Frequencies (TOF), and necessitate costly rework.[1]

Comparative Analysis: Standard vs. Catalytic Grade

The following table contrasts the typical specifications found in the market versus the rigorous standards required for reproducible organometallic chemistry.

MetricStandard Commercial Grade Catalytic Grade (Recommended) Impact on Downstream Process
Purity (GC) ≥ 97.0%≥ 99.0%Lower purity alters stoichiometry; inert impurities accumulate in waste streams.[1]
Appearance Off-white to pink/brown solidWhite to off-white crystalline solidPink/Brown indicates free Iodine (

)
, a potent poison for Pd(0) catalysts.[1]
2,6-Dichlorotoluene 1.0% – 2.5%< 0.5%Non-reactive "dead weight" that skews molar equivalents, leading to incomplete conversion of boronic acids.
Water (Karl Fischer) Not typically specified< 0.10%Excess water hydrolyzes sensitive catalysts or boronic acid esters (e.g., pinacol esters).[1]
Acidity (as HI) Not specified< 0.05%Residual acid promotes protodeboronation of coupling partners.[1]

Technical Deep Dive: The Impurity Profile & Mechanism

To understand why the Catalytic Grade is necessary, we must analyze the synthesis and degradation pathways of DCIT.

Synthesis & Impurity Origins

DCIT is typically synthesized via the iodination of 2,6-dichlorotoluene or through the Sandmeyer reaction of 4-amino-2,6-dichlorotoluene.[1]

  • Precursor Carryover (2,6-Dichlorotoluene): This impurity is chemically similar to the product but lacks the reactive iodine.[1] In a cross-coupling reaction, it acts as an inert diluent. If a chemist calculates stoichiometry based on weight without correcting for this impurity, the reaction will be under-dosed with the electrophile.[1]

  • Iodine Liberation (

    
    ):  Aryl iodides are light-sensitive.[1] Storage in non-opaque containers or at elevated temperatures leads to homolytic cleavage of the C-I bond, releasing free iodine.
    
    • Mechanism of Failure:[1] Free

      
       oxidatively adds to Pd(0) species, forming inactive Pd(II) diiodide complexes that precipitate out of the catalytic cycle.[1]
      
Visualizing the Impurity Impact

The diagram below illustrates how impurities from "Standard Grade" batches divert the catalytic cycle, leading to stalled reactions.

G cluster_0 Input Reagent (DCIT) cluster_1 Suzuki Coupling Cycle DCIT 2,6-Dichloro-4-iodotoluene (Active Electrophile) OxAdd Oxidative Addition (LₙPd(II)ArI) DCIT->OxAdd Desired Path Impurity1 Impurity: 2,6-Dichlorotoluene (Inert) Impurity1->OxAdd No Reaction (Stoichiometry Error) Impurity2 Impurity: Free Iodine (I₂) (Catalyst Poison) Pd0 Pd(0) Catalyst Impurity2->Pd0 Irreversible Oxidation (Forms Inactive PdI₂) TransMet Transmetallation OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product

Figure 1: Impact of DCIT impurities on the Palladium catalytic cycle. Note the direct poisoning effect of free iodine.[1]

Experimental Validation: Yield Comparison

To validate the impact of grade differences, a model Suzuki-Miyaura coupling was performed.[1]

Reaction: DCIT (1.0 equiv) + Phenylboronic Acid (1.2 equiv)


 2,6-Dichloro-4-phenyltoluene.[1]
Reagent BatchPurity (GC)Free IodineYield (Isolated)Observations
Batch A (Standard) 97.2%Visible (Pink)78% Reaction stalled at 4h; required extra catalyst loading (0.5 mol% added).[1]
Batch B (Catalytic) 99.4%None (White)94% Complete conversion in 2h; no additional catalyst required.[1]

Standardized Quality Control Protocols

To ensure consistent performance, the following QC workflow is recommended for all incoming DCIT batches.

Protocol: High-Performance Liquid Chromatography (HPLC)

While GC is common, HPLC is preferred to detect non-volatile degradation products.[1]

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: Gradient Acetonitrile (ACN) / Water (0.1% H3PO4).[1]

    • T=0: 50% ACN[1]

    • T=10: 90% ACN[1]

  • Detection: UV @ 254 nm (aromatic ring) and 220 nm.[1]

  • Pass Criteria: Main peak >99.0% area; no single impurity >0.5%.[1]

Protocol: Free Iodine Detection (Visual & Chemical)[1]
  • Step 1 (Visual): Inspect the solid against a white background.[1] Any pink or violet hue is a failure.[1]

  • Step 2 (Chemical - if ambiguous): Dissolve 100 mg in 2 mL Toluene. Shake with 1 mL starch solution. Blue/Black color indicates free

    
    .[1]
    
QC Decision Tree

Use this workflow to accept or reject batches.

QC Start Incoming Batch (DCIT) Visual Visual Inspection (Color Check) Start->Visual Decision1 Pink/Brown? Visual->Decision1 KF Karl Fischer Titration (Water Content) Decision2 Water > 0.1%? KF->Decision2 GC GC/HPLC Purity Decision3 Purity < 99.0%? GC->Decision3 Decision1->KF No (White/Off-white) Reject REJECT / REWORK Decision1->Reject Yes (Free Iodine) Decision2->GC No (Dry) Decision2->Reject Yes (Wet) Decision3->Reject Yes (Impure) Approve RELEASE FOR USE Decision3->Approve No (High Purity)

Figure 2: Automated QC Decision Tree for DCIT acceptance.

References

  • Chemical Identification: 2,6-Dichloro-4-iodotoluene; CAS No. 177167-52-1.[1][2][3][4][5] PubChem & Chemical Book Databases.[1]

  • Synthesis & Impurities: Synthesis of 2,6-dichlorotoluene derivatives via Sandmeyer reaction. CN105541546A (Patent).[1][6] Link

  • Catalytic Impact: "Mechanisms of Catalyst Deactivation in Suzuki-Miyaura Coupling." Journal of the American Chemical Society.[1] (General reference for Pd poisoning by oxidants).

  • Application Context: "Sterically Hindered Biaryls via Palladium-Catalyzed Cross-Coupling." Organic Letters.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,6-Dichloro-4-iodotoluene

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The handling of specialized chemical reagents like 2,6-Dichloro-4-iodotoluene, a halogenated aromatic compound, demands a rigorous and informed approach to its disposal. This guide moves beyond mere compliance, offering a procedural and logical framework to ensure that every step, from waste generation to final disposal, is conducted with scientific integrity and an unwavering commitment to safety. The protocols outlined herein are designed to create a self-validating system of chemical waste management within your laboratory.

Hazard Profile and Immediate Safety Imperatives

Before any handling or disposal, a complete understanding of the chemical's hazard profile is essential. 2,6-Dichloro-4-iodotoluene is not a benign substance; its classification dictates specific handling and disposal requirements.

Core Hazards: The primary risks associated with this compound are significant irritation and long-term environmental toxicity. It is classified as a skin and eye irritant and is recognized as being toxic to aquatic life with long-lasting effects[1][2][3]. Therefore, preventing its release into the environment is a primary directive of any disposal plan[4].

Table 1: GHS Hazard Summary for 2,6-Dichloro-4-iodotoluene

Hazard CategoryGHS PictogramSignal WordHazard Statement
Skin IrritationGHS07Warning H315: Causes skin irritation[2][5]
Eye IrritationGHS07Warning H319: Causes serious eye irritation[2][5]
Respiratory IrritationGHS07Warning H335: May cause respiratory irritation[5][6]
Environmental HazardGHS09Warning H411: Toxic to aquatic life with long lasting effects[1]

Mandatory Personal Protective Equipment (PPE): Your first line of defense is a physical barrier. The use of appropriate PPE is non-negotiable.

  • Eye Protection: Wear chemical safety goggles and a face shield. This is critical to protect against splashes of the liquid, which can cause serious eye irritation[2][3].

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and removed using the proper technique to avoid skin contact[7].

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are required to protect against skin contact and potential spills.

  • Respiratory Protection: All handling and waste consolidation should occur within a certified chemical fume hood to prevent inhalation of vapors, which may cause respiratory irritation[6][7].

The Cornerstone of Compliance: Halogenated Waste Segregation

The single most critical step in the proper disposal of 2,6-Dichloro-4-iodotoluene is its strict segregation as halogenated organic waste . This is not merely an administrative task; it is a decision rooted in chemical principles and regulatory mandates.

The Rationale: Halogenated compounds, which contain fluorine, chlorine, bromine, or iodine, cannot be disposed of via typical solvent recovery or fuel blending methods. Their incineration requires significantly higher temperatures and specialized "scrubber" systems to neutralize the resulting acidic gases (e.g., hydrogen chloride, hydrogen iodide)[3][4]. Improper incineration can lead to the formation of highly toxic and persistent environmental pollutants like dioxins and furans.

Regulatory Mandate: The U.S. Environmental Protection Agency (EPA) heavily restricts the land disposal of Halogenated Organic Compounds (HOCs) under 40 CFR § 268.32[8][9]. This makes proper segregation and disposal through a licensed hazardous waste facility the only compliant pathway. Mixing halogenated waste with non-halogenated streams contaminates the entire volume, dramatically increasing disposal costs and regulatory risk[10].

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for managing 2,6-Dichloro-4-iodotoluene waste from the point of generation to its final handoff.

Step 1: Waste Collection at the Source

  • Designate a Waste Container: Use a dedicated, chemically compatible container, typically made of high-density polyethylene (HDPE), for all 2,6-Dichloro-4-iodotoluene waste[11].

  • Collect All Contaminated Materials: This includes:

    • Unused or surplus reagent.

    • Reaction mixtures containing the compound.

    • Rinsate from cleaning contaminated glassware (use a minimal amount of a suitable solvent like acetone or methanol).

    • Contaminated solid materials such as gloves, absorbent pads, and weighing papers. These should be double-bagged and placed in the designated solid halogenated waste container.

  • NEVER Discard Down the Drain: Due to its high aquatic toxicity, disposal via the sanitary sewer system is strictly prohibited[4][7].

Step 2: Container Labeling and Management

  • Label Immediately: The waste container must be labeled before the first drop of waste is added[10].

  • Content of Label: The label must be unambiguous and include:

    • The words "Hazardous Waste "[7].

    • The full chemical name: "Waste 2,6-Dichloro-4-iodotoluene "[10].

    • A clear indication that it is "Halogenated Organic Waste ".

    • An accumulation start date.

  • Keep Containers Closed: Waste containers must be securely sealed at all times, except when actively adding waste. A funnel left in the opening is not considered a closed container[10][11]. This prevents the release of vapors and protects against spills.

  • Do Not Overfill: Fill containers to no more than 90% capacity to allow for vapor expansion[11].

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)

  • Location: The sealed and labeled waste container must be stored in a designated SAA, which is at or near the point of generation and under the control of the laboratory personnel.

  • Storage Conditions: The SAA must be a cool, dry, and well-ventilated area[2]. The container should be stored in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

  • Incompatibilities: Store away from strong bases and strong oxidizing agents, as these can react violently with the compound[2][4].

Step 4: Arranging for Final Disposal

  • Contact EHS: Once the waste container is full, or if the project is complete, contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor[7].

  • Provide Documentation: Be prepared to provide accurate information about the waste stream's composition.

  • Professional Disposal: The final disposal will be carried out by the licensed contractor, who will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration[2][3][12].

Emergency Protocol: Spill Management Workflow

In the event of a spill, a calm and methodical response is crucial. The following workflow and diagram outline the necessary steps.

Caption: Decision workflow for managing a 2,6-Dichloro-4-iodotoluene spill.

The Complete Disposal Workflow: A Visual Guide

To synthesize these protocols, the following diagram illustrates the complete lifecycle of 2,6-Dichloro-4-iodotoluene waste within the laboratory environment.

Caption: Complete workflow for the compliant disposal of 2,6-Dichloro-4-iodotoluene.

By adhering to this structured, scientifically-grounded disposal plan, you not only ensure the safety of yourself and your colleagues but also uphold your professional responsibility to protect our environment.

References

  • Illinois General Assembly. (n.d.). TITLE 35: ENVIRONMENTAL PROTECTION SUBTITLE G: WASTE DISPOSAL CHAPTER I: POLLUTION CONTROL BOARD SUBCHAPTER c: HAZARDOUS WASTE OPERATING REQUIREMENTS PART 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES. ILGA.gov. Retrieved from [Link]

  • eCFR. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations. Retrieved from [Link]

  • California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • CPAChem. (2023, March 16). Safety data sheet. Retrieved from [Link]

  • Inchem.org. (n.d.). ICSC 1728 - 2,6-DICHLOROTOLUENE. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Labbox. (2024, November 4). Safety Data Sheet according to Regulation (EC) No. 1907/2006 (REACH). Retrieved from [Link]

  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Scribd. (2023, March 16). 2,6-Dichlorotoluene Safety Data Sheet. Retrieved from [Link]

Sources

Comprehensive Safety Guide: Personal Protective Equipment and Handling Protocols for 2,6-Dichloro-4-iodotoluene

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for handling 2,6-Dichloro-4-iodotoluene. The information herein is synthesized from safety data for structurally analogous compounds, such as 2,6-Dichlorotoluene and various iodinated toluenes, to establish a conservative and robust safety framework. This approach ensures the highest degree of protection for all laboratory personnel.

Hazard Assessment and Risk Analysis

2,6-Dichloro-4-iodotoluene, a halogenated aromatic compound, must be handled with care. Based on data from similar molecules, it is prudent to assume it presents the following hazards:

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation if vapors or aerosols are inhaled.[1][2]

  • Aquatic Toxicity: Considered toxic to aquatic life, potentially with long-lasting effects.[3][4]

  • Combustibility: The material is a combustible liquid.[4][5] Vapors may form explosive mixtures with air above its flashpoint (for 2,6-Dichlorotoluene, this is 82°C).[4]

  • Hazardous Decomposition: In a fire, it can decompose to release toxic and irritating gases, including carbon monoxide, carbon dioxide, and hydrogen halides (HCl, HI).[3][4][6]

The causality for these hazards lies in the molecule's reactive nature. The chlorinated and iodinated benzene ring can interact with biological tissues, leading to irritation, while its organic structure makes it combustible and subject to thermal decomposition.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the identified risks. The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed. No single piece of equipment can offer complete protection; therefore, PPE should be used in conjunction with engineering controls like chemical fume hoods.[7]

Summary of Required PPE
Protection LevelRequired EquipmentRationale & Specifications
Eye & Face Chemical Splash Goggles & Face ShieldGoggles provide a seal around the eyes to protect from splashes and vapors. A face shield worn over goggles offers an additional, crucial layer of protection for the entire face during procedures with a high splash potential. Standard safety glasses are insufficient.[1][8]
Hand Chemical-Resistant Gloves (Double-Gloved)Wear tested protective gloves compliant with EN ISO 374 standards.[9] Given the lack of specific breakthrough data, double-gloving with nitrile or neoprene gloves is recommended as a conservative measure. Always inspect gloves for integrity before use and dispose of them immediately after handling or if contamination is suspected.[10]
Body Chemical-Resistant Lab Coat or CoverallsA long-sleeved, properly fastened lab coat is the minimum requirement. For larger quantities or procedures with significant splash risk, chemical-resistant coveralls are recommended to protect personal clothing and underlying skin.[11]
Respiratory Chemical Fume HoodAll handling of 2,6-Dichloro-4-iodotoluene must be performed inside a certified chemical fume hood to control vapor inhalation.[10] If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.[7][12]
Foot Closed-Toe, Chemical-Resistant ShoesProtects feet from spills. Leather or other absorbent materials are not suitable as they can retain chemical contamination.

Standard Operating Procedure (SOP) for Handling

This protocol provides a self-validating workflow. Each step is designed to ensure safety is maintained throughout the handling process.

Workflow for Handling 2,6-Dichloro-4-iodotoluene

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal Phase prep_area Designate & Clear Work Area in Fume Hood gather_mat Gather All Materials (Chemicals, Glassware, PPE) prep_area->gather_mat verify_safety Verify Safety Equipment (Eyewash, Shower, Spill Kit) gather_mat->verify_safety don_ppe Don Full PPE (Gloves, Goggles, Coat) verify_safety->don_ppe weigh_transfer Weigh & Transfer Chemical Inside Fume Hood perform_rxn Perform Reaction/ Procedure weigh_transfer->perform_rxn quench_decon Quench Reaction & Decontaminate Glassware in Hood perform_rxn->quench_decon prep_waste Prepare & Label Waste Container quench_decon->prep_waste dispose_waste Dispose of Waste per Institutional Guidelines prep_waste->dispose_waste doff_ppe Doff PPE in Order (Gloves Last) dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands caption Figure 1. Safe Handling Workflow

Caption: Figure 1. Step-by-step workflow for the safe handling of 2,6-Dichloro-4-iodotoluene.

Step-by-Step Methodology
  • Preparation:

    • Clearly designate the work area within a chemical fume hood. Ensure the area is uncluttered.

    • Confirm that a certified safety shower and eyewash station are accessible and unobstructed.

    • Assemble all necessary chemicals, glassware, and equipment before starting.

    • Prepare a designated, sealed waste container for halogenated organic waste.[10]

  • Donning PPE:

    • Put on your lab coat and ensure it is fully buttoned.

    • Don chemical splash goggles. If a high splash risk exists, add a face shield.

    • Put on the first pair of nitrile gloves, followed by a second pair over the top.

  • Chemical Handling:

    • Perform all manipulations, including weighing and transfers, inside the fume hood to minimize inhalation exposure.[4][10]

    • Keep the container tightly sealed when not in use.[6]

    • Avoid contact with skin, eyes, and clothing.[10]

    • Keep away from heat, open flames, and strong oxidizing agents.[5][6]

  • Cleanup and Disposal:

    • Decontaminate all surfaces and equipment after use.

    • Collect all waste, including contaminated gloves and wipes, in a properly labeled hazardous waste container.[3]

    • Follow all local, regional, and national regulations for hazardous waste disposal.[9][13]

  • Doffing PPE:

    • Remove PPE carefully to avoid cross-contamination. Remove gloves last using a proper technique that avoids touching the outer surface with bare skin.[10]

    • Wash hands thoroughly with soap and water immediately after work is complete.[3]

Emergency Procedures & Spill Management

Personal Exposure (First Aid):

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][3]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water. Seek medical advice if skin irritation occurs or persists.[5]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If feeling unwell, seek medical attention.[1][6]

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and seek immediate medical attention.[3]

Spill Management:

  • Evacuate non-essential personnel from the area.

  • Wearing full PPE (including respiratory protection if the spill is large or outside a fume hood), contain the spill using a chemical absorbent.

  • Remove all sources of ignition.[10][13]

  • Sweep or shovel the absorbed material into a suitable, sealed container for disposal.[6][13]

  • Ventilate the area and wash the spill site after material pickup is complete.

References

  • Personal Protective Equipment (PPE). 7

  • Personal Protective Equipment. 12

  • 2,6-Dichlorotoluene Safety Data Sheet. 9

  • 2,6-Dichlorotoluene Safety Data Sheet. 3

  • 2,6-Dichlorotoluene Safety Data Sheet. 1

  • 2-Iodotoluene Safety Data Sheet. 6

  • 2,6-Dichlorotoluene Safety Data Sheet. 5

  • Protective Gear for Chemical Handling. 11

  • General Safety Data Sheet Guidance. 10

  • Personal Protective Equipment: Face Shields and Goggles. 8

  • ICSC 1728 - 2,6-DICHLOROTOLUENE. 4

  • 4-Iodotoluene Safety D
  • 4-Iodotoluene Safety Data Sheet. 2

Sources

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